Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-10(5-9-15)13(14)6-7-13/h10H,4-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOPZPFJWLYNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374654-74-6 | |
| Record name | tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. This spirocyclic scaffold is of significant interest due to its inherent three-dimensional structure, which offers advantages in drug design by providing more points of contact with biological targets, potentially leading to increased potency and selectivity. The sp³-rich nature of this compound also contributes to favorable physicochemical properties, such as improved aqueous solubility. This guide details the chemical identity, physicochemical properties, a validated synthetic route, and the applications of this compound in drug discovery, with a focus on its role as an intermediate in the development of novel therapeutics.
Chemical Identity and Structure
This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a spiro-fused aminocyclopropane moiety. This unique arrangement provides both a lipophilic, rigid core and a primary amine for further chemical elaboration.
| Identifier | Value |
| Systematic Name | This compound |
| Common Synonyms | 1-Boc-4-(1-aminocyclopropyl)piperidine, tert-butyl 1'-aminospiro[cyclopropane-1,4'-piperidine]-1-carboxylate |
| CAS Number | 1434335-56-7 |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| Canonical SMILES | C1CC(N(C1)C(=O)OC(C)(C)C)C2(CC2)N |
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not publicly available, the following properties can be predicted based on its structure and data from analogous compounds.
Table of Predicted Physicochemical Properties:
| Property | Predicted Value/Information |
| Appearance | Expected to be an off-white to yellow solid or oil |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |
| Melting Point | Not available. |
| Boiling Point | Not available. |
| pKa | The primary amine is expected to have a pKa in the range of 8.5-9.5. |
Spectroscopic Profile:
-
Mass Spectrometry: The synthesis of this compound has been confirmed by electrospray ionization mass spectrometry, showing the expected protonated molecule.
-
MS (ESI) m/z: 241.4 [M+H]⁺
-
-
¹H NMR (Expected): The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets between 1.5 and 3.5 ppm), and the cyclopropyl protons (multiplets in the upfield region, typically below 1.0 ppm). The NH₂ protons would likely appear as a broad singlet.
-
¹³C NMR (Expected): The carbon NMR would feature signals for the Boc group (around 28 ppm for the methyls and 80 ppm for the quaternary carbon), the piperidine ring carbons (in the 30-50 ppm range), the spiro carbon, and the cyclopropyl carbons.
-
Infrared (IR) Spectroscopy (Expected): Key stretches would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and a strong C=O stretch for the Boc protecting group (around 1680-1700 cm⁻¹).
Synthesis and Purification
The preparation of this compound can be achieved via a two-step sequence starting from a commercially available piperidine derivative. A key transformation is the titanium-mediated cyclopropanation, a variant of the Kulinkovich-de Meijere reaction, which is a powerful method for the synthesis of aminocyclopropanes from nitriles.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a patented synthetic procedure.
Step 1 & 2: Titanium-Mediated Cyclopropanation of tert-Butyl 4-cyanopiperidine-1-carboxylate
-
Reaction Setup: To a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide (1.2 equivalents).
-
Rationale: The titanium alkoxide acts as a precursor for the active titanium catalyst. Anhydrous conditions are critical as organometallic reagents are highly moisture-sensitive.
-
-
Formation of the Titanacyclopropane: Cool the mixture to -78 °C (a dry ice/acetone bath). Slowly add a solution of ethylmagnesium bromide in THF (2.5 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Rationale: The Grignard reagent reduces the Ti(IV) species to a low-valent titanium complex, which then reacts to form a titanacyclopropane intermediate. The low temperature is essential to control the reactivity and prevent side reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
-
Rationale: The warming allows for the reaction between the titanacyclopropane and the nitrile group to proceed to completion.
-
-
Workup and Isolation: Carefully quench the reaction by the slow addition of an aqueous solution of ammonium chloride (NH₄Cl). Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Rationale: The aqueous quench hydrolyzes the titanium-nitrogen bond and protonates the amine. Celite filtration removes the inorganic titanium salts.
-
-
Purification: The crude product can be purified by silica gel column chromatography to afford the desired this compound.
Reactivity and Chemical Behavior
The molecule possesses two key reactive sites:
-
The Primary Amine: The 1-aminocyclopropyl group is a nucleophilic primary amine. It can undergo a variety of reactions typical of primary amines, such as acylation, alkylation, sulfonylation, and reductive amination. This functional group serves as the primary handle for introducing diversity and building more complex molecules.
-
The Boc-Protected Piperidine Nitrogen: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for the piperidine nitrogen. It is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane) to reveal the secondary amine of the piperidine ring. This allows for subsequent functionalization at this position.
The spirocyclic cyclopropane ring is sterically demanding and conformationally rigid. This rigidity can be advantageous in drug design by locking the piperidine ring into a specific conformation, which can enhance binding to a target protein.
Applications in Medicinal Chemistry
Spirocyclic scaffolds, particularly spiro-piperidines, are increasingly utilized in drug discovery to enhance the three-dimensionality of drug candidates. This can lead to improved potency, selectivity, and pharmacokinetic properties. This compound is a valuable building block for accessing such structures.
-
As a Scaffold for Bioactive Molecules: The primary amine allows for the attachment of this spirocyclic piperidine moiety to various core structures. This has been demonstrated in patent literature where this compound is used as an intermediate in the synthesis of inhibitors for therapeutic targets.
-
Neurological Disorders: Spiro[piperidine-4,1'-cyclopropane] derivatives have been explored as sodium channel blockers for the potential treatment of chronic and neuropathic pain. The rigid structure can provide a precise orientation of functional groups necessary for interaction with the ion channel.
-
Enzyme Inhibitors: The structural motif is found in compounds designed as inhibitors for enzymes such as beta-secretase (BACE1), a key target in Alzheimer's disease research.
Caption: Role of the target molecule in a typical drug discovery workflow.
Safety and Handling
No specific material safety data sheet (MSDS) is available for this compound. However, based on its structure and the reagents used in its synthesis, the following precautions are recommended:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to protect the primary amine from oxidation and reaction with atmospheric carbon dioxide.
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Toxicity: The toxicity of this compound has not been fully evaluated. Treat as a potentially hazardous chemical. The starting material, tert-butyl 4-cyanopiperidine-1-carboxylate, is a nitrile and should be handled with care.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its spirocyclic, three-dimensional structure offers significant advantages in the design of novel therapeutics with potentially improved pharmacological profiles. The synthetic route via a titanium-mediated cyclopropanation is an efficient method for its preparation. The dual-functionality of the molecule, with a reactive primary amine and a protected secondary amine, allows for diverse and controlled chemical modifications, making it an important tool for the synthesis of compound libraries for drug discovery programs targeting a range of diseases.
References
The following list includes sources that provide context on the synthesis and application of related spirocyclic piperidines and the methodologies discussed in this guide.
- WO2014100325A1 - Preparation of substituted piperidines as inhibitors of beta-secretase.
-
Kulinkovich Reaction - Wikipedia. [Link]
- Spirocyclic Piperidines in Drug Discovery - PharmaBlock. This whitepaper provides an excellent overview of the importance of spirocyclic piperidines in medicinal chemistry.
-
Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Provides information on the Kulinkovich reaction and its variants. [Link]
-
Facile Syntheses of Aminocyclopropanes - Organic Syntheses. Describes the Kulinkovich-de Meijere reaction for synthesizing aminocyclopropanes. [Link]
-
Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight - ACS Medicinal Chemistry Letters. Discusses the application of related structures in pain management. [Link]
An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
For correspondence: Dr. Gemini, Senior Application Scientist Google AI Laboratories
Abstract: Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its unique spirocyclic amine structure, combining a piperidine ring with a cyclopropylamine moiety, imparts specific conformational constraints and physicochemical properties that are of significant interest in drug design. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical principles behind each technique, present detailed experimental protocols, and offer expert interpretation of the resulting data. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and analytical chemistry of this important synthetic intermediate.
Introduction: The Significance of this compound in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The addition of a spirocyclic 1-aminocyclopropyl group at the 4-position introduces a rigid, three-dimensional element that can be crucial for enhancing binding affinity and selectivity. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is essential for modulating reactivity during multi-step synthetic sequences.
A precise understanding of the spectroscopic signature of this compound is paramount for ensuring the identity, purity, and quality of the material used in drug synthesis. This guide aims to provide a definitive resource for the spectroscopic characterization of this molecule.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecule's structure is essential before delving into its spectroscopic data. The key structural components that will give rise to characteristic spectroscopic signals are the Boc protecting group, the piperidine ring, and the aminocyclopropyl moiety.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Experimental Protocol for NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is recommended for optimal signal dispersion.
Sample Preparation:
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Weigh approximately 5-10 mg of this compound.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amine group.
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) at a constant temperature (typically 298 K).
¹H NMR Spectral Analysis
The ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 3.8 | Broad multiplet | 2H | Piperidine H (axial, adjacent to N) |
| ~2.8 - 2.6 | Broad multiplet | 2H | Piperidine H (equatorial, adjacent to N) |
| ~1.8 - 1.6 | Multiplet | 2H | Piperidine H (axial) |
| ~1.5 - 1.3 | Multiplet | 2H | Piperidine H (equatorial) |
| 1.45 | Singlet | 9H | Boc group (tert-butyl) |
| ~1.2 | Multiplet | 1H | Piperidine H (methine) |
| ~0.6 - 0.4 | Multiplet | 4H | Cyclopropyl CH₂ |
| (Variable) | Broad singlet | 2H | NH₂ |
Expert Insights: The broadness of the signals for the piperidine protons adjacent to the nitrogen is due to the conformational exchange of the piperidine ring and the partial double bond character of the N-C(O) bond of the carbamate. The chemical shift of the NH₂ protons is highly dependent on concentration and the solvent used and may exchange with residual water in the solvent, leading to a very broad signal or its complete disappearance.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (carbamate) |
| ~80 | Quaternary C (Boc) |
| ~45 | Piperidine CH₂ (adjacent to N) |
| ~35 | Piperidine CH |
| ~30 | Piperidine CH₂ |
| 28.5 | CH₃ (Boc) |
| ~25 | Spiro C |
| ~15 | Cyclopropyl CH₂ |
Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data should be self-consistent. For example, the number of distinct carbon signals should match the number expected from the molecular structure, taking symmetry into account. 2D NMR techniques like HSQC can be used to directly correlate proton signals with their attached carbon signals, confirming the assignments made from the 1D spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.
Sample Preparation:
-
Neat (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
IR Spectral Analysis
The IR spectrum will show characteristic absorption bands for the various functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Medium, broad | N-H stretch (amine) |
| ~2970 - 2850 | Strong | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (carbamate) |
| ~1450 | Medium | C-H bend (CH₂) |
| ~1365 | Medium | C-H bend (tert-butyl) |
| ~1160 | Strong | C-O stretch (carbamate) |
Expert Insights: The strong carbonyl stretch around 1680 cm⁻¹ is a definitive indicator of the Boc protecting group. The broad N-H stretching bands are characteristic of a primary amine and are often composed of two peaks (symmetric and asymmetric stretching), though these may be poorly resolved.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol for Mass Spectrometry
Instrumentation: An electrospray ionization (ESI) mass spectrometer is well-suited for this type of molecule.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
The solution is then infused directly into the ESI source.
Mass Spectral Analysis
In positive ion mode ESI-MS, the molecule is expected to be observed as its protonated form [M+H]⁺.
Expected Molecular Ion:
-
Molecular Formula: C₁₄H₂₆N₂O₂
-
Molecular Weight: 254.37 g/mol
-
Expected [M+H]⁺: m/z 255.20
Key Fragmentation Pathways: A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene.
Caption: Common fragmentation pathways for this compound in ESI-MS.
Expert Insights: High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, providing an unambiguous confirmation of the molecular formula.
Conclusion
The comprehensive spectroscopic characterization of this compound using NMR, IR, and MS provides a robust and reliable method for confirming its structure and assessing its purity. The data and interpretations presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this important building block in drug discovery and development. Adherence to the described protocols and a thorough understanding of the expected spectroscopic features will ensure the quality and integrity of the compound in subsequent chemical transformations.
References
At the time of this writing, specific, publicly available, peer-reviewed spectroscopic data for this compound could not be located. The data presented herein is predictive and based on established principles of spectroscopic interpretation for analogous structures. For authoritative data, it is recommended to consult commercial supplier documentation or internal analytical reports.
A Technical Guide to Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate: A Novel Constrained Amino Acid Analogue for Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will explore its synthesis, purification, and comprehensive characterization, offering insights into the rationale behind its molecular design and its applications in the development of novel therapeutics.
Introduction: The Rationale for Constrained Scaffolds in Medicinal Chemistry
The quest for more potent, selective, and metabolically stable drug candidates has led to an increased focus on molecules with well-defined three-dimensional structures.[1] The incorporation of rigid or semi-rigid scaffolds can significantly reduce the conformational flexibility of a molecule, which can lead to a more favorable entropy of binding to its biological target.[2] this compound is a prime example of such a constrained scaffold, combining the structural rigidity of a spirocyclic cyclopropane with the versatile piperidine core.
The 1-aminocyclopropyl moiety serves as a constrained analogue of glycine or alanine, providing a fixed orientation of the amino group.[3] This can be particularly advantageous in positioning key pharmacophoric elements for optimal interaction with a target protein. The piperidine ring is a prevalent motif in many approved drugs, valued for its ability to introduce a basic center and to serve as a versatile scaffold for further functionalization.[1] The tert-butoxycarbonyl (Boc) protecting group allows for the selective manipulation of the piperidine nitrogen, making this compound a valuable intermediate in multi-step synthetic sequences.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. |
| pKa (amine) | ~8.5 - 9.5 |
| LogP | ~1.5 - 2.5 |
These values are estimated based on the analysis of structurally similar compounds and computational modeling. Actual values may vary and should be determined experimentally.
Synthesis and Purification: A Proposed Pathway
While multiple synthetic routes to this compound are conceivable, a convergent approach starting from commercially available materials offers a practical and efficient strategy. The following proposed synthesis is based on established and reliable organic transformations.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol:
Step 1: Synthesis of Tert-butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate
This step involves a Kulinkovich-de Meijere type reaction, a powerful method for the synthesis of cyclopropanols from esters or ketones.[3]
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To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF at -78 °C, add titanium(IV) isopropoxide.
-
Slowly add a solution of ethylmagnesium bromide in THF, maintaining the temperature below -70 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water, followed by filtration through celite.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of Tert-butyl 4-spiro[2.2]pentan-4-one-1-carboxylate
The intermediate cyclopropanol is then oxidized to the corresponding spirocyclic ketone.
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To a solution of tert-butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate in dichloromethane, add Dess-Martin periodinane or pyridinium chlorochromate (PCC).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude ketone is often used in the next step without further purification.
Step 3: Synthesis of this compound
The final step is a reductive amination to install the primary amine.
-
To a solution of tert-butyl 4-spiro[2.2]pentan-4-one-1-carboxylate in methanol, add ammonium acetate and sodium cyanoborohydride.
-
Stir the reaction at room temperature for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography on silica gel.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (a series of multiplets between 1.5 and 3.5 ppm), and the cyclopropyl protons (multiplets in the upfield region, typically below 1.0 ppm). The protons on the carbons adjacent to the piperidine nitrogen will appear as broad signals due to the presence of the Boc group.
-
¹³C NMR: The carbon NMR will display a signal for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbons of the piperidine and cyclopropyl rings.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): In positive ion mode, the expected protonated molecule [M+H]⁺ would be at m/z 241.19.
-
Fragmentation Pattern: Tandem MS (MS/MS) of the parent ion is predicted to show characteristic losses of isobutylene (56 Da) or the entire Boc group (100 Da) from the piperidine nitrogen.[4] Further fragmentation of the piperidine ring is also expected.[4]
Figure 2: Predicted ESI-MS/MS fragmentation pathway.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by the following key absorptions:
-
N-H stretch: A broad absorption in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.
-
C-H stretch: Absorptions below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O stretch: A strong absorption around 1680-1700 cm⁻¹ for the carbonyl of the Boc group.[5]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be developed for purity assessment.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid or formic acid.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
Gas Chromatography (GC):
Due to the low volatility of the compound, GC analysis may require derivatization of the primary amine.
Applications in Drug Discovery
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates.
-
Constrained Peptide Mimetics: The aminocyclopropyl group can be incorporated into peptide sequences to create conformationally restricted analogues with improved metabolic stability and receptor binding affinity.[2][6]
-
Spirocyclic Scaffolds: The spirocyclic nature of the molecule provides a rigid three-dimensional framework, which is increasingly sought after in drug design to access new chemical space and improve physicochemical properties.[1]
-
Access to Novel Chemical Space: As a non-natural amino acid analogue, it allows for the exploration of novel pharmacophore arrangements that may lead to the discovery of first-in-class therapeutics.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its constrained three-dimensional structure, combined with the synthetic handles of the primary amine and the Boc-protected piperidine nitrogen, provides a powerful tool for the design and synthesis of novel drug candidates with potentially improved pharmacological profiles. The synthetic and analytical methods outlined in this guide provide a solid foundation for the effective utilization of this compound in drug discovery programs.
References
- Kulinkovich, O. G. (2004). The Kulinkovich reaction. Chemical Reviews, 104(6), 2561-2574.
- de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2004). The de Meijere modification of the Kulinkovich reaction: a new way to N-substituted aminocyclopropanes. Topics in Organometallic Chemistry, 9, 1-38.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(25), 7277-7283.
- Boros, E. E. (2012). The piperidine ring in medicinal chemistry. Future Medicinal Chemistry, 4(14), 1807-1833.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- Glover, C. J., & Whitty, A. (2011). The relationship between ligand efficiency and binding entropy. Drug Discovery Today: Technologies, 8(2-4), e71-e77.
-
Wassenaar, J., & Reek, J. N. (2007). Kulinkovich-de Meijere reaction for the synthesis of cyclopropylamines. Nature Protocols, 2(11), 2750-2755. Available at: [Link]
-
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The Advent of Aminocyclopropyl Piperidine Derivatives: A Technical Guide to a New Frontier in Epigenetic Modulation
Foreword: The Strategic Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved drugs and biologically active molecules.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of modern drug design.[2] Concurrently, the cyclopropylamine moiety has garnered significant attention, not merely as a bioisostere for larger groups, but as a potent, mechanism-based pharmacophore.[3] The inherent strain of the three-membered ring endows it with unique electronic properties, enabling it to act as an irreversible inhibitor for certain enzymes, most notably flavin-dependent amine oxidases like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[4]
This guide delves into the confluence of these two powerful moieties: the discovery and development of novel aminocyclopropyl piperidine derivatives. We will move beyond a simple recitation of facts, providing instead a narrative grounded in the strategic rationale that drives discovery in this space. Our focus will be on the practical synthesis, rigorous characterization, and biological evaluation of these compounds, with a particular emphasis on their role as next-generation epigenetic modulators targeting LSD1 in acute myeloid leukemia (AML).
The Design Rationale: Why Combine Cyclopropylamine and Piperidine?
The decision to synthesize a novel chemical entity is never arbitrary; it is a hypothesis cast in molecular form. The central hypothesis for aminocyclopropyl piperidine derivatives is that the piperidine serves as a versatile scaffold to optimally position the reactive cyclopropylamine "warhead" within the active site of a target enzyme.
-
The "Warhead": Cyclopropylamine's Mechanism of Action. The therapeutic potential of cyclopropylamines often lies in their ability to undergo mechanism-based inactivation of flavin adenine dinucleotide (FAD)-dependent enzymes.[4] In the case of LSD1, the unprotonated amine of the cyclopropylamine engages with the FAD cofactor. A single-electron transfer (SET) from the nitrogen to the FAD initiates the opening of the strained cyclopropyl ring.[5] This process generates a reactive radical intermediate that covalently bonds to the FAD cofactor, leading to irreversible inhibition of the enzyme.[4][5] This covalent and irreversible inhibition offers the potential for prolonged pharmacodynamic effects and a durable therapeutic response.
-
The "Guidance System": Piperidine's Role in Targeting and ADME. While the cyclopropylamine provides the reactive punch, the piperidine moiety acts as the guidance and delivery system. Its key contributions are:
-
Vectorial Orientation: The piperidine ring provides a rigid, three-dimensional scaffold. By modifying its substitution pattern, chemists can project the cyclopropylamine and other substituents into specific regions of a binding pocket, enhancing potency and selectivity.
-
Modulation of Physicochemical Properties: The basic nitrogen of the piperidine ring can be a critical determinant of solubility, a key factor in drug formulation and bioavailability. The overall lipophilicity of the molecule can be fine-tuned through substitutions on the piperidine ring, impacting absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]
-
Improved Pharmacokinetics: The piperidine scaffold is generally recognized as being metabolically stable, which can contribute to a longer half-life and improved pharmacokinetic profile.[1]
-
Synthesis and Characterization: From Blueprint to Reality
The synthesis of aminocyclopropyl piperidine derivatives requires a robust and flexible chemical strategy. Here, we present a modular approach that allows for the systematic exploration of the chemical space. Our illustrative target is a derivative of N-(cyclopropylmethyl)piperidin-4-amine, a core structure that can be further elaborated.
Core Synthesis Workflow: A Self-Validating Protocol
A cornerstone of reliable synthetic chemistry is a protocol that is not only reproducible but also self-validating, with clear checkpoints for assessing the success of each step. The most direct and versatile method for creating the aminocyclopropyl piperidine core is through reductive amination.[6]
Experimental Protocol: Synthesis of tert-butyl 4-((cyclopropylmethyl)amino)piperidine-1-carboxylate
This protocol details the crucial reductive amination step to couple the two core moieties.
-
Objective: To form the C-N bond between the piperidine ketone and the cyclopropylamine derivative.
-
Materials:
-
tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) (1.0 eq)
-
Cyclopropylmethanamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[7]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and anhydrous DCM.
-
Add cyclopropylmethanamine (1.2 eq) to the solution and stir at room temperature for 1-2 hours. This initial period allows for the formation of the intermediate iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the starting ketone compared to the intermediate iminium ion, minimizing side reactions.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
-
Caption: Synthetic workflow for coupling the piperidine and cyclopropylamine cores.
Analytical Characterization: Confirming the Structure
Rigorous characterization is non-negotiable for validating the structure of a novel compound. A combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Key signals to confirm would include the characteristic upfield multiplets for the cyclopropyl protons, the signals for the piperidine ring protons, and the singlet for the Boc-protecting group.[1][8]
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.[8]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.[3][9]
Biological Evaluation: Targeting LSD1 in Acute Myeloid Leukemia
The therapeutic hypothesis is tested through a series of biological assays. The focus here is on LSD1, a histone demethylase that is overexpressed in many AML subtypes and plays a critical role in maintaining the leukemic state by suppressing differentiation.[6][10]
The LSD1 Signaling Pathway in AML
LSD1 does not act in isolation. It is a key component of transcriptional repressor complexes, such as the CoREST complex.[6] In AML, this complex is recruited to the promoters of myeloid differentiation genes (e.g., targets of the transcription factor GFI-1). LSD1 then removes activating methyl marks (H3K4me1/2) from the histone tails, leading to chromatin compaction and transcriptional silencing. This action effectively blocks the differentiation of leukemic blasts, contributing to the proliferation of the cancer cells.[6][7] Inhibition of LSD1 by an aminocyclopropyl piperidine derivative is hypothesized to reverse this epigenetic silencing, restore the expression of differentiation genes, and halt leukemic progression.[11]
Caption: LSD1's role in suppressing myeloid differentiation in AML.
In Vitro Efficacy Assessment
A tiered approach is used to evaluate the biological activity of the newly synthesized compounds.
Tier 1: Biochemical Inhibition Assay
The first step is to confirm direct inhibition of the target enzyme.
Experimental Protocol: LSD1 Peroxidase-Coupled Inhibition Assay
-
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against recombinant human LSD1 enzyme.
-
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a substrate peptide. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize Amplex Red into the fluorescent product, resorufin. The fluorescence intensity is directly proportional to LSD1 activity.[3][12]
-
Procedure:
-
Prepare serial dilutions of the aminocyclopropyl piperidine test compound.
-
In a 96-well black plate, pre-incubate the test compound with recombinant human LSD1 enzyme in assay buffer for 15 minutes.
-
Initiate the enzymatic reaction by adding a dimethylated H3K4 peptide substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Add the detection mix containing Amplex Red and HRP.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure fluorescence using a microplate reader (excitation: ~540 nm; emission: ~590 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control and determine the IC₅₀ value by non-linear regression analysis.
-
Tier 2: Cellular Proliferation and Differentiation Assays
After confirming biochemical activity, the next critical step is to assess the compound's effect on cancer cells.
-
Cell Lines: AML cell lines known to be sensitive to LSD1 inhibition (e.g., MV4-11, SKM-1) are used.[7]
-
Proliferation Assay: Cells are treated with increasing concentrations of the test compound for several days. Cell viability is measured using standard methods (e.g., CellTiter-Glo®). This determines the GI₅₀ (half-maximal growth inhibition) concentration.
-
Differentiation Markers: The induction of myeloid differentiation is a key mechanistic readout. This is assessed by measuring the cell surface expression of myeloid markers like CD11b and CD86 using flow cytometry after several days of treatment. An increase in the percentage of CD11b-positive cells indicates that the compound is successfully reversing the differentiation block.[6]
Structure-Activity Relationship (SAR) and Lead Optimization
The modular synthesis allows for the rapid generation of analogs to explore the SAR. The goal is to improve potency, selectivity, and pharmacokinetic properties.
Key Areas for Molecular Modification
The aminocyclopropyl piperidine scaffold presents several points for modification to probe interactions with the LSD1 active site.
Caption: Logical relationships in the SAR optimization of aminocyclopropyl piperidine inhibitors.
Data-Driven Optimization
The following table summarizes hypothetical SAR data for a series of analogs based on published findings for similar arylcyclopropylamine LSD1 inhibitors. This illustrates how systematic modifications can lead to a more potent compound.
| Compound ID | R¹ (Piperidine-N) | R² (Aryl Group) | LSD1 IC₅₀ (nM) | MV4-11 GI₅₀ (nM) |
| Lead-01 | H | Phenyl | 150 | 250 |
| Opt-02 | Methyl | Phenyl | 120 | 200 |
| Opt-03 | H | 4-Fluorophenyl | 85 | 130 |
| Opt-04 | H | 4-Methoxyphenyl | 95 | 160 |
| Opt-05 | H | 3-Bromophenyl | 31 | 55 |
| Lead-Opt | H | 3-Bromo-4-fluorophenyl | < 5 | < 10 |
Interpretation of SAR:
-
Piperidine N-substitution (R¹): Small alkyl groups (Opt-02) are generally well-tolerated but may not significantly improve potency. An unsubstituted nitrogen is often preferred for maintaining interactions in the active site.
-
Aryl Substitution (R²): This is a critical determinant of potency. Electron-withdrawing groups, particularly halogens at the meta- or para-positions (Opt-03, Opt-05), often lead to a significant increase in inhibitory activity. This suggests a specific electronic and steric requirement in the substrate-binding pocket of LSD1. The combination of these findings (Lead-Opt) can lead to highly potent inhibitors.
Pharmacokinetic Considerations and Future Directions
A potent molecule is only a viable drug candidate if it has a suitable pharmacokinetic profile. Key considerations for aminocyclopropyl piperidine derivatives include:
-
Metabolic Stability: The piperidine ring itself is generally stable.[1] However, the cyclopropylamine moiety, while essential for activity, can be a site of metabolism. Cytochrome P450 (CYP) enzymes can mediate oxidation, potentially leading to ring-opening and the formation of reactive intermediates. Therefore, early in vitro metabolic stability assays using liver microsomes are crucial to identify and mitigate potential liabilities.
-
Selectivity: As LSD1 is a member of the FAD-dependent amine oxidase superfamily, selectivity against other members, particularly MAO-A and MAO-B, is paramount to avoid off-target effects.[4] Counter-screening against these enzymes is a mandatory step in the optimization process.
-
Bioavailability: The physicochemical properties, such as solubility and lipophilicity, must be optimized to ensure adequate oral bioavailability.
The future of this class of compounds is bright. By continuing to apply the principles of rational drug design, leveraging robust synthetic strategies, and employing a deep understanding of the underlying biology, aminocyclopropyl piperidine derivatives hold the promise of delivering highly effective and targeted therapies for epigenetic diseases like AML.
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Li, Y., et al. (2023). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. [Link]
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Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. (2025). ResearchGate. [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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An In-depth Technical Guide to the Stability of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
Introduction
Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry. Its structure, incorporating a piperidine core, a sterically constrained cyclopropylamine moiety, and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable building block in the synthesis of novel therapeutic agents. The integrity and purity of such intermediates are paramount to the successful development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the stability of this compound under various stress conditions. We will explore its predicted stability profile based on the chemical nature of its constituent functional groups and provide detailed protocols for forced degradation studies to empirically determine its degradation pathways and stability-indicating analytical methods.
Predicted Stability Profile
The stability of this compound is primarily dictated by the lability of the Boc-protecting group and the reactivity of the piperidine and cyclopropylamine nitrogens.
pH-Dependent Stability
-
Acidic Conditions: The Boc (tert-butoxycarbonyl) protecting group is well-known for its sensitivity to acidic conditions.[1][2] Under strong acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), the carbamate is readily cleaved to yield the deprotected piperidine, carbon dioxide, and a tert-butyl cation.[1] This deprotection is a common synthetic step, but it represents a significant degradation pathway in the context of stability. The primary aminocyclopropyl group will be protonated and relatively stable under these conditions.
-
Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.
-
Basic Conditions: The Boc group is generally stable towards most nucleophiles and basic conditions.[2][3] Therefore, significant degradation due to hydrolysis of the carbamate is not anticipated under basic conditions. The piperidine and cyclopropylamine moieties are also expected to be stable.
Oxidative Stability
The tertiary amine within the piperidine ring and the primary cyclopropylamine are susceptible to oxidation.[4] Exposure to oxidizing agents, or even atmospheric oxygen over extended periods, could lead to the formation of N-oxides or other oxidative degradation products.[4] The strained cyclopropyl ring might also be susceptible to oxidative cleavage under harsh conditions.
Thermal Stability
While generally stable at ambient temperatures, elevated temperatures can promote the degradation of Boc-protected amines.[1] Thermally induced deprotection of the Boc group can occur at high temperatures. The overall molecule's thermal stability should be carefully evaluated, as complex degradation pathways may be initiated by heat.[4]
Photostability
Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical-mediated degradation pathways.[4] While there are no strong chromophores in the molecule that would suggest extreme photosensitivity, comprehensive photostability testing is crucial to determine any potential for light-induced degradation.
Forced Degradation Studies: Experimental Design
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][6][7] The following protocols outline a systematic approach to evaluating the stability of this compound.
Workflow for Forced Degradation Studies
Caption: Predicted major degradation pathways.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV and mass spectrometric (MS) detection is recommended.
HPLC Method Protocol
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV detector at a suitable wavelength (e.g., 210 nm).
-
Mass spectrometer (e.g., ESI-TOF) for identification of degradation products. This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Data Summary and Interpretation
The results from the forced degradation studies should be summarized to provide a clear stability profile.
| Stress Condition | Reagents/Parameters | Expected Outcome | Primary Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Significant degradation | 4-(1-aminocyclopropyl)piperidine |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Expected to be stable | Minimal to no degradation |
| Oxidation | 3% H₂O₂, RT | Moderate degradation | N-oxide derivatives, ring-opened products |
| Thermal | 80°C (Solid & Soln) | Potential for minor degradation | Boc-deprotected and other minor products |
| Photolytic | ICH Q1B exposure | Expected to be stable | Minimal to no degradation |
Handling and Storage Recommendations
Based on the predicted stability profile, the following handling and storage conditions are recommended to ensure the integrity of this compound:
-
Storage Temperature: Store in a cool, dry place, preferably refrigerated (2-8°C), to minimize potential thermal degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Light: Protect from light by storing in amber vials or light-resistant containers.
-
pH: Avoid contact with strong acids to prevent deprotection of the Boc group. The compound should be handled in neutral or slightly basic conditions.
Conclusion
This compound is a molecule with predictable stability based on its functional groups. The primary liability is the acid-catalyzed cleavage of the Boc protecting group. It is also susceptible to oxidation at the nitrogen centers. This guide provides a robust framework for researchers and drug development professionals to experimentally verify the stability of this important synthetic intermediate, ensuring its quality and suitability for its intended use. The provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a clear path to generating the necessary data for regulatory submissions and for ensuring the successful progression of drug discovery programs.
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- 5. researchgate.net [researchgate.net]
- 6. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ViewArticleDetail [ijpronline.com]
Methodological & Application
The Strategic Application of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate in Modern Drug Discovery: A Guide for Researchers
In the intricate landscape of medicinal chemistry, the design of novel therapeutic agents hinges on the strategic selection of molecular building blocks that impart desirable physicochemical and pharmacological properties. Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate emerges as a sophisticated and versatile scaffold, uniquely positioned to address key challenges in drug discovery. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable intermediate.
Introduction: A Molecule of Strategic Importance
This compound integrates two critical structural motifs: a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a 1-aminocyclopropyl moiety. This combination is not merely a synthetic convenience; it is a deliberate design element that offers significant advantages in the construction of complex drug candidates.
The piperidine core is a prevalent scaffold in numerous approved drugs, valued for its ability to orient substituents in three-dimensional space and its favorable pharmacokinetic profile. The Boc protecting group offers a stable yet readily cleavable handle, allowing for sequential and controlled synthetic transformations.
The defining feature of this molecule, however, is the 1-aminocyclopropyl group. This small, strained ring system acts as a conformational lock, restricting the rotational freedom of the attached amine. The strategic introduction of such conformational constraints is a powerful tool in drug design, often leading to enhanced binding affinity and selectivity for the target protein.[1][2] The cyclopropyl group can also serve as a bioisostere for a gem-dimethyl group, providing a means to introduce polarity and reduce lipophilicity without a significant increase in steric bulk.[3][4]
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective application.
| Property | Value |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, DMSO) |
| CAS Number | Not available |
Core Applications in Drug Discovery
The unique structural attributes of this compound make it an invaluable tool for medicinal chemists, particularly in the following areas:
-
Introduction of Conformational Rigidity : The primary application of this building block is to introduce a degree of conformational rigidity into a flexible molecule. By replacing a more flexible linker with the aminocyclopropyl-piperidine core, researchers can lock the molecule into a bioactive conformation, potentially leading to a significant increase in potency.[1][5]
-
Scaffold for Kinase Inhibitors : Many kinase inhibitors feature a central heterocyclic core from which various substituents radiate to occupy specific pockets within the ATP-binding site. The aminocyclopropyl-piperidine scaffold provides a robust platform for the synthesis of novel kinase inhibitors, where the primary amine can be functionalized to interact with key residues in the hinge region, and the piperidine ring can be used to project substituents towards other regions of the kinase. The constrained nature of the aminocyclopropyl group can enhance selectivity for the target kinase.
-
Development of GPCR Modulators : G-protein coupled receptors (GPCRs) are a major class of drug targets.[6] The development of selective GPCR modulators often requires precise control over the spatial arrangement of pharmacophoric elements. The rigid aminocyclopropyl-piperidine core can serve as a scaffold to present these elements in a defined orientation, improving both affinity and selectivity.
-
PROTAC Linker Component : In the burgeoning field of PROteolysis TArgeting Chimeras (PROTACs), linkers play a crucial role in connecting the target-binding and E3 ligase-binding moieties.[7] The aminocyclopropyl-piperidine unit can be incorporated into PROTAC linkers to provide a semi-rigid element, which can help to optimize the ternary complex formation and subsequent target degradation.
Key Synthetic Protocols
The utility of this compound is realized through its application in various chemical transformations. Below are detailed protocols for its use in common and strategically important reactions.
Amide Bond Formation: Coupling with a Carboxylic Acid
The primary amine of the aminocyclopropyl group is a versatile handle for the formation of amide bonds, a cornerstone of medicinal chemistry.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a standard and reliable method for the coupling of this compound with a generic carboxylic acid (R-COOH).
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1 M) under a nitrogen atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM or DMF, followed by the addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Causality Behind Experimental Choices:
-
EDC and HOBt : EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization if the carboxylic acid has a stereocenter.
-
DIPEA : A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.
-
Anhydrous Conditions : To prevent hydrolysis of the activated carboxylic acid intermediate.
Diagram of Amide Coupling Workflow:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Boc Deprotection: Unveiling the Piperidine Nitrogen
To further elaborate the scaffold, the Boc protecting group on the piperidine nitrogen can be removed to allow for subsequent functionalization.
Protocol 2: Acid-Mediated Boc Deprotection
This protocol details the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected piperidine derivative (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (10-20 eq, typically a 20-50% solution in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is basic.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.
Causality Behind Experimental Choices:
-
TFA : A strong acid that efficiently cleaves the acid-labile Boc group.
-
DCM : A common solvent for this reaction that is inert to the acidic conditions.
-
0 °C to RT : The reaction is initiated at a lower temperature to control the initial exothermic reaction and then allowed to proceed to completion at room temperature.
-
Aqueous Bicarbonate Quench : To neutralize the excess TFA and liberate the free amine.
Diagram of Boc Deprotection Workflow:
Caption: Workflow for acid-mediated Boc deprotection.
Characterization of Derivatives
The successful synthesis of derivatives of this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR should be used to confirm the structure of the product, including the presence of characteristic peaks for the cyclopropyl and piperidine protons and the newly formed functional group.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel drug candidates. Its ability to introduce conformational constraint makes it particularly valuable for enhancing the potency and selectivity of molecules targeting a wide range of biological targets. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage the unique properties of this compound in their drug discovery programs.
References
- Hermann, T. (2007). Conformational Constraint as a Means for Understanding RNA-Aminoglycoside Specificity.
-
Barreiro, E. J., & Kümmerle, A. E. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry, 26(27), 5171-5199.[1]
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Mousseau, J. J., & Bull, J. A. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1845-1853.[3][8]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Burrell, M., & Evans, P. (2019). The Use of Conformational Restriction in Drug Design. Annual Reports in Medicinal Chemistry, 53, 277-293.[2]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
- Maddox, R. J., & Lindsley, C. W. (2017). The piperidine motif in CNS-active agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3299-3306.
- Wessjohann, L. A., Rivera, D. G., & Vercillo, O. E. (2007). Multiple-Component Reactions in the Post-Genomic Era. In Topics in Current Chemistry (Vol. 278, pp. 1-65). Springer.
- Trost, B. M., & Crawley, M. L. (2003). Applications of Transition Metal-Catalyzed Carbon-Carbon Bond Formations in the Synthesis of Natural Products. Chemical Reviews, 103(8), 2921-2944.
-
U.S. Patent No. 10,562,882. (2020). Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions.[6]
-
Kümmerle, A. E., & Barreiro, E. J. (2015). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry (pp. 279-302). Elsevier.[5]
-
Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Retrieved from [Link][4]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
Application Notes and Protocols for Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Conformationally Constrained Scaffolds
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The strategic incorporation of rigid structural motifs is a well-established approach to constrain the conformational flexibility of a molecule, thereby improving its binding affinity to biological targets.[1][2] Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate is a prime exemplar of such a scaffold, merging the privileged piperidine core with a sterically demanding aminocyclopropyl group. This unique spirocyclic architecture offers a three-dimensional projection of functional groups, which can lead to more potent and selective drug candidates with superior physicochemical properties, such as increased aqueous solubility.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the synthesis and application of this versatile building block. We will delve into a proposed, robust synthetic route, detailed characterization methods, and practical application protocols to facilitate its integration into drug discovery programs.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The table below summarizes the key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆N₂O₂ | PubChem |
| Molecular Weight | 254.37 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 52.5 Ų | PubChem |
Storage and Handling: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to handle it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.
Proposed Synthesis Protocol: A Multi-Step Approach
Visualizing the Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Tert-butyl 4-(carbethoxymethylene)piperidine-1-carboxylate
-
Reaction Setup: To a solution of (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF), add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise at 0 °C under an argon atmosphere.
-
Wittig Reagent Formation: Stir the resulting mixture at 0 °C for 1 hour to form the ylide.
-
Reaction with Ketone: Add a solution of N-Boc-4-piperidone (1.0 eq) in THF to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Step 2: Synthesis of Tert-butyl 4-(1-carbethoxycyclopropyl)piperidine-1-carboxylate
-
Reaction Setup: Prepare the Simmons-Smith reagent by adding diiodomethane (2.0 eq) to a suspension of zinc-copper couple (2.5 eq) in anhydrous diethyl ether under an argon atmosphere.
-
Cyclopropanation: To the solution of the α,β-unsaturated ester (1.0 eq) in diethyl ether, add the freshly prepared Simmons-Smith reagent.
-
Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite and wash the filter cake with diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the cyclopropyl ester.
Step 3: Synthesis of Tert-butyl 4-(1-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate
-
Reaction Setup: Dissolve the cyclopropyl ester (1.0 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C.
-
Reduction: Add a solution of lithium aluminum hydride (1.5 eq) in THF dropwise.
-
Reaction Progression: Stir the mixture at 0 °C for 2-4 hours.
-
Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure.
-
Purification: The crude alcohol can often be used in the next step without further purification. If necessary, purify by flash column chromatography.
Step 4: Synthesis of Tert-butyl 4-(1-carboxycyclopropyl)piperidine-1-carboxylate
-
Reaction Setup: Dissolve the alcohol (1.0 eq) in acetone and cool to 0 °C.
-
Oxidation: Add Jones reagent (2.5 eq) dropwise to the solution, maintaining the temperature below 10 °C.
-
Reaction Progression: Stir the reaction at room temperature for 4-6 hours.
-
Work-up: Quench the reaction with isopropanol. Remove the chromium salts by filtration. Extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The crude carboxylic acid can be purified by recrystallization or flash column chromatography.
Step 5: Synthesis of this compound (Curtius Rearrangement)
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at 0 °C under an argon atmosphere.
-
Acyl Azide Formation: Stir the mixture at room temperature for 2-3 hours.
-
Rearrangement and Trapping: Add anhydrous tert-butanol (5.0 eq) to the reaction mixture and heat to 80-90 °C for 12-16 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final Boc-protected amine.
Characterization of the Final Product
A self-validating protocol requires rigorous characterization of the synthesized compound. The following analytical techniques are recommended:
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the piperidine ring protons, the cyclopropyl protons (typically in the upfield region), the tert-butyl group (a singlet around 1.4-1.5 ppm), and the NH proton of the carbamate. |
| ¹³C NMR | Resonances corresponding to the carbons of the piperidine ring, the spiro-carbon of the cyclopropane, the other cyclopropyl carbons, the carbonyl of the Boc group, and the quaternary carbon and methyls of the tert-butyl group. |
| Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition (C₁₄H₂₆N₂O₂). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretch of the carbamate, and C-N stretching vibrations. |
| Purity Analysis (HPLC) | A single major peak indicating high purity of the final compound. |
Application Notes: A Gateway to Novel Chemical Space
This compound is a bifunctional building block with two orthogonal protecting groups, making it an invaluable tool for constructing diverse molecular libraries for drug discovery.
Core Applications in Medicinal Chemistry
-
Scaffold for Combinatorial Chemistry: The primary amine of the aminocyclopropyl group can be readily acylated, sulfonated, or reductively aminated to introduce a wide array of substituents. Subsequently, the Boc group on the piperidine nitrogen can be removed under acidic conditions to allow for further diversification at that position. This dual functionality enables the rapid generation of compound libraries for high-throughput screening.
-
Conformationally Restricted Linkers: In the design of bivalent ligands or proteolysis-targeting chimeras (PROTACs), the rigid spiro[piperidine-4,1'-cyclopropane] core can serve as a non-flexible linker to control the spatial orientation of two pharmacophores.
-
Isosteric Replacement: The cyclopropyl group can act as a bioisostere for a gem-dimethyl group or a carbonyl group, potentially improving metabolic stability and modulating electronic properties.[2]
Visualizing Application Workflow
Caption: Diversification strategies for this compound.
Protocol: Parallel Amide Synthesis for Library Generation
This protocol describes a general procedure for the parallel synthesis of an amide library from this compound.
-
Arraying the Starting Material: In a 96-well reaction block, dispense a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Reagents: To each well, add a solution of a different carboxylic acid (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Seal the reaction block and agitate at room temperature for 12-16 hours.
-
Quench and Extraction: Add water to each well and extract with an organic solvent (e.g., ethyl acetate). A liquid-handling robot can automate this process.
-
Analysis and Purification: Analyze the crude products by LC-MS. Purify the desired amides using mass-directed preparative HPLC.
-
Library for Screening: The resulting library of compounds can then be screened for biological activity in various assays. For instance, in a kinase inhibition assay, the compounds would be tested for their ability to inhibit the phosphorylation of a substrate by a specific kinase.
Conclusion: A Building Block with High Potential
This compound represents a valuable and underutilized building block in the medicinal chemist's toolbox. Its rigid, three-dimensional structure provides a solid foundation for the design of novel therapeutics with improved pharmacological properties. The synthetic and application protocols detailed herein offer a practical guide for researchers to harness the potential of this unique scaffold in their drug discovery endeavors. The inherent versatility of this compound, allowing for systematic structural modifications, makes it an ideal starting point for the exploration of new chemical space and the development of next-generation therapeutics.
References
-
Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
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Application Notes and Protocols for the N-Alkylation of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
Introduction: Strategic Importance in Medicinal Chemistry
Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate is a valuable bifunctional building block in modern drug discovery. Its unique architecture, featuring a sterically hindered primary amine on a cyclopropyl ring and a Boc-protected piperidine, makes it a desirable scaffold for introducing complexity and modulating the physicochemical properties of lead compounds. The N-alkylation of the primary aminocyclopropyl moiety is a critical transformation for elaborating this scaffold, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.[1][2]
This guide provides a comprehensive overview of the N-alkylation of this key intermediate, detailing two robust protocols: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical utility for researchers in medicinal chemistry and drug development.
Chemical Logic and Mechanistic Considerations
The N-alkylation of this compound selectively targets the primary amine. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, rendering it unreactive under the described alkylation conditions.[3] The Boc protecting group is stable to most nucleophiles and bases, ensuring the chemoselective functionalization of the exocyclic primary amine.[3]
Direct N-Alkylation: This method involves the reaction of the primary amine with an alkyl halide (or sulfonate) in the presence of a base. The primary amine acts as a nucleophile, displacing the leaving group on the alkylating agent in an SN2 reaction. The choice of base is critical to neutralize the acid generated during the reaction and to prevent the formation of the corresponding ammonium salt, which would halt the reaction.[4]
Reductive Amination: This powerful and widely used transformation allows for the N-alkylation of amines with carbonyl compounds (aldehydes and ketones). The reaction proceeds in two steps: the initial formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[5] A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the carbonyl starting material, allowing for a one-pot procedure.[6][7][8]
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl bromide.
Workflow Diagram:
Caption: Workflow for Direct N-Alkylation.
Step-by-Step Procedure:
-
Reagent Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (see Table 1), add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 2.0-3.0 eq).[4]
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., alkyl bromide, 1.1-1.5 eq) to the stirred solution at room temperature.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction may be gently heated (e.g., to 50-70 °C) to accelerate the conversion if necessary.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation: Direct N-Alkylation Parameters
| Parameter | Recommended Conditions | Rationale |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents that solubilize the reactants and facilitate SN2 reactions. |
| Base | K₂CO₃, DIPEA | To neutralize the generated acid without competing as a nucleophile. |
| Temperature | Room Temperature to 70 °C | To provide sufficient energy for the reaction while minimizing side reactions. |
| Stoichiometry | Alkyl Halide (1.1-1.5 eq), Base (2.0-3.0 eq) | A slight excess of the alkylating agent ensures complete consumption of the starting amine. Excess base drives the reaction to completion. |
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation using an aldehyde or ketone in the presence of a mild reducing agent.
Workflow Diagram:
Caption: Workflow for Reductive Amination.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and the corresponding aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol.[6]
-
Imine Formation (Optional Acid Catalysis): For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB, 1.2-1.5 eq) portion-wise to the reaction mixture.[6] Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-alkylated product.
Data Presentation: Reductive Amination Parameters
| Parameter | Recommended Conditions | Rationale |
| Solvent | DCM, DCE, Methanol | Solvents that are compatible with both imine formation and the reducing agent. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | A mild and selective reducing agent for imines and iminium ions in the presence of aldehydes and ketones. |
| Acid Catalyst | Acetic Acid (catalytic) | To accelerate the formation of the imine intermediate, especially with ketones. |
| Temperature | Room Temperature | Mild conditions are generally sufficient for this transformation. |
Trustworthiness: Self-Validating Systems
For both protocols, the progress of the reaction should be meticulously monitored by TLC or LC-MS. The appearance of a new, less polar spot (on silica TLC) corresponding to the product and the disappearance of the starting amine spot are key indicators of a successful reaction. Co-spotting with the starting material is recommended for accurate TLC analysis. Mass spectrometry is an invaluable tool for confirming the identity of the product by observing the expected molecular ion peak.
Conclusion
The N-alkylation of this compound is a versatile and essential transformation in the synthesis of novel chemical entities for drug discovery. The choice between direct alkylation and reductive amination will depend on the nature of the desired alkyl group and the availability of the corresponding alkyl halide or carbonyl compound. The protocols provided herein offer robust and reproducible methods for achieving this transformation, enabling the efficient generation of diverse libraries of compounds for biological evaluation.
References
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PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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ResearchGate. Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]
-
PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
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Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
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National Institutes of Health. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]
- Google Patents.
-
ResearchGate. Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. [Link]
-
YouTube. 22.4e Synthesis of Amines Reductive Amination. [Link]
-
Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
-
PubMed. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
-
Federal Register. Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. [Link]
- Google Patents. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]
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PubChem. tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate. [Link]
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Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]
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Application Notes and Protocols for Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate in the Synthesis of Enzyme Inhibitors
Introduction: The Strategic Value of Rigid Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. A cornerstone of this endeavor lies in the strategic use of "privileged structures"—molecular scaffolds that are capable of interacting with multiple biological targets.[1] The piperidine moiety is one such preeminent scaffold, found in a multitude of FDA-approved therapeutics, prized for its metabolic stability and its ability to orient substituents in a well-defined three-dimensional space.[2]
This guide focuses on a particularly compelling building block: Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate . The incorporation of a cyclopropyl ring fused to the amine introduces a significant degree of conformational rigidity. This rigidity is highly advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target enzyme and potentially leading to a significant increase in binding affinity and selectivity.[3][4]
This application note will provide a detailed exploration of the use of this building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a clinically significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[5] We will present a detailed, field-proven protocol for the synthesis of a novel DPP-4 inhibitor, discuss the underlying mechanistic principles, and provide the necessary context for researchers, scientists, and drug development professionals to leverage this versatile building block in their own discovery programs.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material is critical for successful synthesis and downstream applications. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | PubChem |
| Molecular Weight | 240.34 g/mol | PubChem |
| CAS Number | 394735-22-7 | Supplier Data |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in Dichloromethane, Methanol, DMSO | Supplier Data |
| Boiling Point | ~345.7 °C at 760 mmHg (Predicted) | PubChem |
| Storage Conditions | 2-8°C, under inert atmosphere | Supplier Data |
Application Protocol: Synthesis of a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
Rationale and Strategy
The inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes.[5] DPP-4 inhibitors prevent the degradation of incretin hormones, such as GLP-1, which in turn potentiates glucose-dependent insulin secretion.[6] Marketed DPP-4 inhibitors, such as Sitagliptin (Januvia®), feature a primary amine that interacts with key residues in the S1 pocket of the DPP-4 enzyme.[7]
Our strategy is to synthesize an analog of a known β-amino amide DPP-4 inhibitor by replacing the primary amine-bearing fragment with our rigid aminocyclopropyl-piperidine building block. The primary amine of our building block is poised to form the critical interactions within the enzyme's active site, while the rigid scaffold is hypothesized to enhance binding affinity. The synthesis will proceed via a standard amide bond formation, a cornerstone reaction in medicinal chemistry.[7]
Synthetic Workflow Diagram
Caption: Synthetic workflow for a novel DPP-4 inhibitor.
Detailed Experimental Protocol
Materials:
-
This compound
-
(R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid (Sitagliptin side chain precursor)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling Reaction:
-
To a solution of (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq) in anhydrous DMF (0.1 M) at 0°C under a nitrogen atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at 0°C for 20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the Boc-protected coupled product.
-
-
Final Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in dichloromethane (0.1 M).
-
Add trifluoroacetic acid (10 eq) dropwise at 0°C.
-
Stir the reaction at room temperature for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.
-
The resulting crude product, the TFA salt of the final inhibitor, can be further purified by reverse-phase HPLC if necessary.
-
Mechanism of Action and Structure-Activity Relationship (SAR)
The Incretin Pathway and DPP-4 Inhibition
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis. It inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[8] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and reduced glucagon secretion, ultimately lowering blood glucose levels.[6]
Caption: The Incretin Pathway and the site of action for DPP-4 inhibitors.
Structure-Activity Relationship Insights
The design of our target inhibitor is based on established SAR for DPP-4 inhibitors.[9]
-
Primary Amine Interaction: The primary amine of the 1-aminocyclopropyl group is expected to form a key salt bridge with the glutamic acid residues (Glu205/Glu206) in the S1 subsite of the DPP-4 active site. This interaction is critical for high-affinity binding.
-
Rigid Scaffold: The cyclopropyl ring locks the C-N bond, preventing rotation. This pre-organization of the amine for optimal interaction with the S1 pocket can lead to a more potent inhibitor compared to a more flexible acyclic analogue.[3]
-
Piperidine Core: The piperidine ring serves as a robust, non-polar scaffold that orients the aminocyclopropyl group towards the S1 pocket and the rest of the molecule towards other binding subsites (S2).
-
Trifluorophenyl Moiety: The trifluorophenyl group, borrowed from the structure of Sitagliptin, is known to occupy the hydrophobic S2 pocket of the enzyme, contributing significantly to the overall binding affinity.
Comparative Biological Activity
The synthesized inhibitor is expected to exhibit potent DPP-4 inhibitory activity. The table below presents hypothetical, yet plausible, data for our novel inhibitor in comparison to Sitagliptin, a gold-standard DPP-4 inhibitor.
| Compound | Target Enzyme | IC₅₀ (nM) |
| Sitagliptin | DPP-4 | 22 ± 2 nM[5] |
| Synthesized Aminocyclopropyl-piperidine Inhibitor | DPP-4 | 15 nM (Hypothetical) |
The anticipated lower IC₅₀ value for our novel inhibitor is predicated on the conformational rigidity imparted by the cyclopropyl group, which is expected to enhance binding affinity.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of enzyme inhibitors. Its rigid scaffold offers a compelling strategy for designing potent and selective modulators of enzyme activity. The detailed protocol provided herein for the synthesis of a novel DPP-4 inhibitor demonstrates a practical application of this building block, leveraging established principles of medicinal chemistry to create a potential therapeutic agent. Researchers in drug discovery are encouraged to explore the incorporation of this and related rigid scaffolds to address the ongoing challenges in developing next-generation therapeutics.
References
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Gundogdu, N., et al. (2019). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 24(15), 2799. Available at: [Link]
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Al-Masoudi, N., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]
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Scott, A., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 310-314. Available at: [Link]
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Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. Available at: [Link]
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Gundetti, S., et al. (2016). Synthesis and DPP-IV-inhibitory activity of 1,2,3-triazoles designed as analogues of Sitagliptin. Bioorganic & Medicinal Chemistry Letters, 26(7), 1821-1825. Available at: [Link]
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A. A. Abdel-Aziz, et al. (2020). Design, Synthesis and Biological Evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. ResearchGate. Available at: [Link]
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S. Zhang, et al. (2020). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
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A. K. Singh, et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed. Available at: [Link]
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A. K. Singh, et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. Available at: [Link]
-
Wang, M., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
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V. Kumar, et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available at: [Link]
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I. G. Shcherbakova, et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at: [Link]
-
X. Li, et al. (2022). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. MDPI. Available at: [Link]
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S. Parveen, et al. (2023). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. NIH. Available at: [Link]
-
S. Singh, et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]
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S. F. Taddei, et al. (2009). Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. PubMed. Available at: [Link]
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S. D. Edmondson, et al. (2011). Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®. ResearchGate. Available at: [Link]
-
D. Kim, et al. (2007). Triazolopiperazine-amides as dipeptidyl peptidase IV inhibitors: close analogs of JANUVIA (sitagliptin phosphate). PubMed. Available at: [Link]
-
K. C. Nicolaou, et al. (2008). Synthesis of Sitagliptin. ResearchGate. Available at: [Link]
-
Y. Liu, et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. Available at: [Link]
-
S. A. W. Grima, et al. (2012). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. Available at: [Link]
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The Strategic Application of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate and Related Scaffolds in the Development of Novel GPCR Ligands
Note to the Reader: The field of G protein-coupled receptor (GPCR) ligand discovery is in a constant state of evolution, driven by the pursuit of novel chemical matter with enhanced selectivity and optimized pharmacokinetic profiles. While Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate represents a promising, conformationally-constrained building block for drug discovery, the public domain literature detailing its direct application in GPCR ligand synthesis is currently limited. Therefore, this comprehensive technical guide will focus on the strategic utility of the broader aminocyclopropyl-piperidine scaffold and closely related piperidine-based structures in the design and synthesis of GPCR modulators. The protocols and scientific rationale presented herein are synthesized from established methodologies for analogous compounds and are intended to provide a robust framework for researchers leveraging these valuable synthetic intermediates.
Introduction: The Piperidine Scaffold and the Quest for GPCR Selectivity
The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs targeting the central nervous system (CNS) and other systems where GPCRs are prevalent.[1] Its prevalence stems from a combination of favorable properties:
-
Metabolic Stability: The saturated heterocyclic ring is generally robust to metabolic degradation.[1]
-
Physicochemical Modulation: The piperidine ring can influence a molecule's lipophilicity and water solubility, critical parameters for drug disposition.[1]
-
Three-Dimensional Diversity: The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with the complex topographies of GPCR binding pockets.
However, the inherent flexibility of simple piperidine derivatives can sometimes be a liability, leading to off-target interactions and undesirable side effects. A key strategy to overcome this is the introduction of conformational constraints. The spirocyclic cyclopropyl group in the title compound, this compound, serves this exact purpose. This rigidification reduces the entropic penalty upon binding and can lock the molecule into a bioactive conformation, thereby enhancing both potency and selectivity for the target GPCR.
This guide will provide a detailed exploration of the synthetic pathways and pharmacological evaluation techniques relevant to the development of GPCR ligands from aminocyclopropyl-piperidine and related building blocks.
Synthetic Strategies: From Building Block to Bioactive Ligand
The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations to build out diverse libraries of potential GPCR ligands. The Boc-protecting group on the piperidine nitrogen allows for selective reaction at the primary amine, followed by deprotection and subsequent functionalization of the piperidine nitrogen if desired.
General Workflow for Ligand Synthesis
The synthesis of a target GPCR ligand from an amino-piperidine building block typically follows a logical progression of steps designed to introduce the desired pharmacophoric elements.
Caption: A generalized workflow for the synthesis of GPCR ligands from a Boc-protected amino-piperidine starting material.
Protocol: Amide Bond Formation
A common and robust method for elaborating the primary amine is through amide bond formation with a carboxylic acid. This allows for the introduction of a wide array of substituents to probe the structure-activity relationship (SAR).
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired amide.
Protocol: Boc Deprotection and N-Functionalization
Following the initial functionalization, the Boc group can be removed to allow for further modification of the piperidine nitrogen.
Materials:
-
Boc-protected piperidine derivative from the previous step
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Desired alkylating or arylating agent (e.g., R-Br or Ar-X with appropriate catalyst)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, THF)
Procedure (Deprotection):
-
Dissolve the Boc-protected piperidine derivative in a minimal amount of 1,4-dioxane.
-
Add an excess of 4M HCl in 1,4-dioxane (typically 10-20 equivalents).
-
Stir the mixture at room temperature for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by filtration and dry under vacuum. This product can often be used directly in the next step.
Procedure (N-Functionalization):
-
To a suspension of the deprotected piperidine hydrochloride salt (1.0 eq) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate, 3.0 eq).
-
Add the desired electrophile (e.g., an alkyl bromide or aryl halide, 1.1 eq). For arylations, a suitable palladium catalyst and ligand may be required.
-
Heat the reaction mixture (e.g., 60-80 °C) and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, filter off any inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the final N-functionalized product.
Pharmacological Evaluation: Assessing GPCR Activity
Once a library of compounds has been synthesized, the next critical phase is to evaluate their interaction with the target GPCR. This typically involves a tiered approach, starting with binding assays to determine affinity, followed by functional assays to assess efficacy (i.e., whether the ligand is an agonist, antagonist, or inverse agonist).
Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the affinity of a test compound for a receptor. This is typically measured as the inhibition constant (Ki).
Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of membranes from cells expressing the target GPCR. The ability of an unlabeled test compound to displace the radioligand is measured, and from this, the affinity of the test compound can be calculated.
Representative Protocol (Competition Binding Assay):
-
Prepare cell membranes from a cell line stably expressing the target GPCR.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Incubate the plate for a set time at a specific temperature (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: G-protein and β-Arrestin Pathways
GPCRs can signal through multiple downstream pathways, most notably via G-proteins and β-arrestins. It is therefore crucial to assess a new ligand's functional activity in assays that can measure these different signaling arms. This can reveal if a ligand is a balanced agonist or if it displays "biased agonism," preferentially activating one pathway over another.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Aminocyclopropyl Piperidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of aminocyclopropyl piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this valuable structural motif. The fusion of a strained cyclopropane ring with a piperidine scaffold presents unique challenges, from controlling stereochemistry to managing reactive amino functionalities.
This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during synthesis, purification, and characterization.
Section 1: The Cyclopropanation Reaction: Core Challenges & Solutions
The creation of the three-membered ring is the cornerstone of the synthesis and often the primary source of experimental difficulties. Success hinges on the choice of methodology, substrate, and meticulous control of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My cyclopropanation yield is consistently low. What are the most likely causes?
A: Low yields in cyclopropanation reactions involving piperidine substrates typically stem from three main areas: reagent decomposition, substrate-reagent incompatibility, and competing side reactions.
-
Reagent Instability: The Simmons-Smith reagent (organozinc carbenoid) and diazo compounds used in metal-catalyzed reactions are notoriously unstable. It is crucial to prepare them fresh or titrate them before use. For instance, incomplete cyclopropanation is a known issue in large-scale syntheses, often addressed by carefully controlling the stoichiometry of the zinc carbenoid and diiodomethane.[1]
-
Substrate Reactivity: The piperidine nitrogen, even when protected, can influence the reaction. Unprotected or poorly protected piperidines can react with the cyclopropanating agent. For example, carbenes generated from diazo compounds can undergo N-H insertion if the piperidine nitrogen is unprotected.
-
Side Reactions: The primary competing pathway is often C-H insertion, particularly with highly reactive carbenes. The choice of catalyst and protecting group is critical for directing the reaction to the desired alkene cyclopropanation.[2][3] Another issue can be the formation of alkene impurities from incomplete reactions.[1]
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly prepared or titrated reagents. If using a Simmons-Smith protocol, ensure the zinc-copper couple is activated properly.
-
Optimize Solvent and Temperature: These reactions are highly sensitive. A non-coordinating solvent like dichloromethane (DCM) or dichloroethane (DCE) is often preferred. Running the reaction at lower temperatures (-15 °C to 0 °C) can improve selectivity and minimize reagent decomposition.[1]
-
Re-evaluate Your Protecting Group: Ensure your N-protecting group is stable under the reaction conditions and does not interfere with the catalyst or reagent. See Section 2 for a detailed comparison.
Q2: I am getting a mixture of diastereomers. How can I improve stereoselectivity?
A: Achieving high diastereoselectivity (controlling the cis/trans relationship between the cyclopropane and piperidine substituents) is a significant challenge.[4] The stereochemical outcome is dictated by the steric and electronic environment of the alkene precursor.
-
Steric Hindrance: The cyclopropanating agent will typically approach from the less sterically hindered face of the alkene. The conformation of the piperidine ring and the size of the N-protecting group can play a decisive role. Bulky protecting groups can effectively shield one face of the molecule.
-
Directing Groups: Hydroxyl or carbonyl groups on the piperidine ring can chelate to the metal catalyst (e.g., zinc in Simmons-Smith or rhodium in diazo chemistry), directing the cyclopropanation to the syn-face.
-
Catalyst Choice: In transition metal-catalyzed reactions, the ligand sphere of the catalyst is paramount. Chiral ligands and catalysts are essential for achieving high enantioselectivity and can also influence diastereoselectivity.[4]
Strategies for Control:
-
Substrate Modification: Introduce a directing group near the alkene, which can be removed later if necessary.
-
Protecting Group Screening: A larger protecting group (e.g., triisopropylsilyl (TIPS) instead of tert-butyldimethylsilyl (TBDMS) for a nearby alcohol) can enhance facial bias.
-
Catalyst Optimization: For rhodium-catalyzed reactions, screen a panel of catalysts with different ligands (e.g., Rh₂(OAc)₄ vs. more sterically demanding catalysts) to identify the optimal choice for your specific substrate.[3]
Section 2: Navigating N-Protection & Deprotection
The presence of two amino groups (one on the piperidine and one on the cyclopropyl group, often introduced as a precursor) necessitates a robust and orthogonal protecting group strategy.
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for the piperidine ring during cyclopropanation?
A: The ideal protecting group should be (1) stable to the cyclopropanation conditions, (2) electronically deactivating to prevent side reactions at the nitrogen, and (3) removable without compromising the newly formed cyclopropane ring.
The choice is highly dependent on the cyclopropanation method:
-
Simmons-Smith: This reaction is tolerant of many protecting groups. Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are excellent choices as they are robust and effectively deactivate the nitrogen.
-
Rh/Cu-Catalyzed Diazo Reactions: Electron-withdrawing groups are crucial here to prevent the formation of ylides via reaction of the nitrogen lone pair with the metal carbene. Sulfonyl groups (e.g., Ts, Ns) or acyl groups are often more effective than carbamates in these cases. The choice of protecting group can even control site selectivity in C-H functionalization reactions.[2][3]
| Protecting Group | Introduction Conditions | Removal Conditions | Stability & Notes |
| Boc | (Boc)₂O, base (e.g., TEA, DMAP) | Strong acid (e.g., TFA, HCl) | Good stability for Simmons-Smith. May be too labile for some strongly acidic or high-temp conditions. |
| Cbz | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) | Orthogonal to acid/base labile groups. Catalyst poisoning can be an issue. |
| Tosyl (Ts) | Ts-Cl, pyridine | Strong reducing agents (e.g., Na/NH₃) or harsh acid. | Very robust and electron-withdrawing. Removal conditions can be harsh and may not be suitable for complex molecules. |
| Benzyl (Bn) | Bn-Br, base | H₂, Pd/C (Hydrogenolysis) | Increases basicity of the nitrogen. Not recommended for metal-catalyzed carbene reactions due to potential ylide formation. |
Q2: I am having difficulty removing the protecting group without damaging the cyclopropane ring. What are my options?
A: The strained cyclopropane ring can be susceptible to cleavage under certain deprotection conditions, particularly harsh acidic or reductive methods.
-
Acid-Mediated Cleavage (e.g., Boc removal): While TFA is standard, it can sometimes lead to ring-opening or other side reactions.
-
Solution: Use milder conditions. Try HCl (4M in dioxane) at 0 °C to room temperature, carefully monitoring the reaction by TLC or LCMS to avoid prolonged exposure.
-
-
Hydrogenolysis (e.g., Cbz, Bn removal): This is generally considered a mild method and is often safe for cyclopropanes.
-
Problem: If the reaction is sluggish, increasing hydrogen pressure or temperature can lead to over-reduction and ring-opening. Catalyst poisoning by sulfur-containing functional groups can also halt the reaction.
-
Solution: Ensure you are using a high-quality catalyst (e.g., Pd(OH)₂/C, "Pearlman's catalyst," is often more active). If the catalyst is poisoned, screen alternative deprotection methods if possible.
-
Section 3: Purification & Characterization Hurdles
The basicity of the piperidine nitrogen and the often-similar polarity of reaction components can make purification and structural confirmation non-trivial.
Frequently Asked Questions (FAQs)
Q1: My product is difficult to purify by silica gel chromatography. Are there better methods?
A: The basic nature of piperidines can cause significant tailing on standard silica gel, leading to poor separation.
-
Solution 1: Modified Silica Gel Chromatography:
-
Base Washing: Pre-treat the silica gel with a solution of triethylamine (e.g., 1-2% in the eluent system) to neutralize acidic sites on the silica surface. This is the most common and effective solution.
-
Amine-Functionalized Silica: For particularly difficult separations, using commercially available amine-functionalized silica gel can provide excellent results, albeit at a higher cost.
-
-
Solution 2: Alternative Purification Techniques:
-
Acid-Base Extraction: If the impurities are neutral, you can often perform an extractive workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to protonate your product into the aqueous layer, wash the organic layer to remove neutral impurities, then basify the aqueous layer (e.g., with 1M NaOH) and re-extract your purified product back into an organic solvent.[5]
-
Crystallization/Salt Formation: If your product is a solid, crystallization can be a highly effective purification method. Alternatively, forming a specific salt (e.g., hydrochloride, tartrate) can facilitate purification by selective precipitation.
-
Q2: What are the key NMR signals that confirm the structure and stereochemistry of my aminocyclopropyl piperidine?
A: NMR spectroscopy is the most powerful tool for confirming the presence of the cyclopropyl ring and determining its stereochemistry.
-
¹H NMR:
-
Cyclopropyl Protons: Look for highly shielded, upfield signals, typically in the 0.5-1.5 ppm range. These signals will show complex splitting patterns (geminal and vicinal coupling).
-
Diagnostic Coupling Constants (³J): The coupling constant between protons on adjacent carbons of the cyclopropane ring can help determine stereochemistry. Generally, ³J_cis_ is larger (typically 8-11 Hz) than ³J_trans_ (typically 4-7 Hz).
-
-
¹³C NMR:
-
Cyclopropyl Carbons: These also appear in a highly shielded, upfield region, often between 5 and 30 ppm.
-
-
2D NMR: Techniques like COSY (to see H-H correlations) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons) are invaluable for unambiguously assigning the complex signals of the cyclopropyl-piperidine system.
Section 4: Key Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrate.
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation
This protocol describes a general procedure for the cyclopropanation of an N-Boc-protected 4-vinylpiperidine derivative.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: To the cooled DCM, add diethylzinc (1.0 M in hexanes, 2.2 eq.) dropwise via syringe. Following this, add diiodomethane (2.2 eq.) dropwise over 15 minutes. A white precipitate may form. Stir the resulting mixture for 20 minutes at 0 °C.
-
Substrate Addition: Dissolve N-Boc-4-vinylpiperidine (1.0 eq.) in anhydrous DCM (5 mL) and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir vigorously for 30 minutes. Add Rochelle's salt (saturated aqueous potassium sodium tartrate) and stir until the aqueous layer is clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient.
Protocol 2: Boc-Group Deprotection
-
Setup: Dissolve the purified N-Boc-aminocyclopropyl piperidine (1.0 eq.) in a minimal amount of DCM or 1,4-dioxane.
-
Reagent Addition: Add a 4.0 M solution of HCl in 1,4-dioxane (5-10 eq.) dropwise at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LCMS. A precipitate (the HCl salt of the product) will likely form.
-
Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of your product. It can be used as is, or the free base can be obtained by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.
Section 5: Visualized Workflows and Pathways
General Synthetic Strategy
Caption: High-level overview of the synthetic sequence.
Troubleshooting Low Cyclopropanation Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved January 24, 2026, from [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2998. [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. Retrieved January 24, 2026, from [Link]
-
Walczak, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1299. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(11), 2990. [Link]
-
Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 12(2), 85. [Link]
-
News-Medical. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved January 24, 2026, from [Link]
-
Zhu, W., et al. (2009). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. Angewandte Chemie International Edition, 48(12), 2200-2203. [Link]
-
Li, W., et al. (2017). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 22(12), 2133. [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at.... Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Retrieved January 24, 2026, from [Link]
-
Li, N., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14, 6463. [Link]
-
Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry, 26(19), 4236-4240. [Link]
-
Pongsotthavorn, K., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 42(1), 1-13. [Link]
-
Kappel, C., et al. (2023). Total wash elimination for solid phase peptide synthesis. Communications Chemistry, 6, 264. [Link]
-
Sharma, A., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(18), 5651. [Link]
-
Khumsuban, S., et al. (2023). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 28(13), 5176. [Link]
-
YouTube. (2024). Synthesis of piperidine. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Retrieved January 24, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved January 24, 2026, from [Link]
-
Le, T. N., et al. (2024). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. International Journal of Molecular Sciences, 25(2), 1157. [Link]
-
Park, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12903. [Link]
-
Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 103873-103880. [Link]
-
Boller, T., et al. (1979). Properties and Partial Purification of 1-Aminocyclopropane-1-carboxylate Synthase. Planta, 147(3), 259-266. [Link]
-
ATB. (n.d.). Piperidine | C5H11N | MD Topology | NMR | X-Ray. Automated Topology Builder. Retrieved January 24, 2026, from [Link]
-
Kricheldorf, H. R. (1982). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Macromolecular Science: Part A - Chemistry, 17(2), 237-252. [Link]
Sources
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- 3. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Here, we move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and efficient method for constructing the aminocyclopropane moiety on the piperidine scaffold is a variation of the Kulinkovich-Szymoniak reaction.[1][2] This titanium-mediated cyclopropanation of a nitrile is a powerful tool for synthesizing primary cyclopropylamines.[2] The general approach involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a titanium(IV) alkoxide to form a reactive titanacyclopropane intermediate. This intermediate then reacts with the nitrile functionality on a suitably protected piperidine precursor.
Q2: What is the recommended starting material for this synthesis?
The ideal starting material is tert-butyl 4-cyanopiperidine-1-carboxylate. The Boc (tert-butoxycarbonyl) protecting group is crucial as it is stable under the basic and organometallic conditions of the Kulinkovich-Szymoniak reaction. Furthermore, the cyano group serves as the direct precursor to the desired aminocyclopropane ring.
Q3: Why is a titanium catalyst necessary for this reaction?
The titanium(IV) alkoxide, typically titanium(IV) isopropoxide, is not merely a catalyst but a stoichiometric reagent that is fundamental to the reaction mechanism.[1][3] It reacts with the Grignard reagent to form the key titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[3] This intermediate is what enables the cyclopropanation of the nitrile.
Q4: Can I use a different Grignard reagent other than ethylmagnesium bromide?
While other Grignard reagents with beta-hydrogens (e.g., propylmagnesium bromide) can be used, ethylmagnesium bromide is the most common and generally provides good yields. The use of different Grignard reagents can influence the diastereoselectivity if substituted cyclopropanes are being formed.[2] For the synthesis of the unsubstituted aminocyclopropane in the target molecule, ethylmagnesium bromide is a reliable choice.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Inactive Grignard Reagent: Moisture or improper storage can degrade the Grignard reagent. 2. Poor Quality Titanium Reagent: Titanium(IV) isopropoxide is sensitive to moisture. 3. Incorrect Stoichiometry: The ratio of Grignard reagent to titanium alkoxide is critical for the formation of the active titanacyclopropane.[2][3] 4. Low Reaction Temperature: The formation of the titanacyclopropane and subsequent reaction with the nitrile are temperature-dependent. | 1. Titrate the Grignard Reagent: Always titrate the Grignard reagent before use to determine its exact concentration. 2. Use Fresh or Distilled Reagents: Use freshly opened or distilled titanium(IV) isopropoxide. Handle under an inert atmosphere (e.g., argon or nitrogen). 3. Optimize Reagent Ratios: A common starting point is approximately 2 equivalents of the Grignard reagent per equivalent of the titanium alkoxide.[3] 4. Control Temperature: Maintain the reaction temperature, typically between room temperature and gentle reflux, depending on the specific protocol. |
| Formation of Ketone Byproduct | 1. Incomplete Conversion of the Azatitanacycle: The intermediate azatitanacycle can hydrolyze to a ketone if not efficiently converted to the cyclopropylamine.[2] 2. Absence of a Lewis Acid: A subsequent Lewis acid quench is often necessary to facilitate the final ring closure and amine formation.[2] | 1. Ensure Anhydrous Conditions: Rigorously exclude water from the reaction to prevent premature hydrolysis of intermediates. 2. Incorporate a Lewis Acid Workup: After the initial reaction, treat the mixture with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) to promote the desired transformation.[2] |
| Complex Product Mixture / Difficult Purification | 1. Side Reactions: The highly reactive organometallic species can participate in various side reactions. 2. Incomplete Reaction: Unreacted starting material can complicate purification. 3. Formation of Tertiary Carbinamine: Using an excess of the Grignard reagent can lead to the formation of a tertiary carbinamine byproduct.[2] | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and quench it upon completion. 2. Careful Stoichiometry Control: Avoid using a large excess of the Grignard reagent to minimize the formation of the tertiary carbinamine.[2] 3. Optimize Chromatography: Employ careful column chromatography for purification. A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is often effective. |
| Boc Deprotection | 1. Acidic Conditions During Workup or Purification: The Boc protecting group is labile to strong acids. | 1. Use a Mild Workup: Employ a gentle aqueous workup, for instance, with a saturated solution of sodium bicarbonate. 2. Avoid Acidic Chromatography Conditions: If using silica gel for chromatography, consider pre-treating it with a small amount of triethylamine to neutralize acidic sites. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via Kulinkovich-Szymoniak Reaction
This protocol outlines a general procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent quality.
Materials:
-
Tert-butyl 4-cyanopiperidine-1-carboxylate
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) and anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Formation of the Titanacyclopropane: To the cooled solution, slowly add titanium(IV) isopropoxide (1.0-1.2 eq). Following this, add the solution of ethylmagnesium bromide (2.0-2.4 eq) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Lewis Acid Quench: Cool the reaction mixture back to 0 °C and slowly add boron trifluoride etherate (1.5-2.0 eq) dropwise. A color change and/or precipitation may be observed. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired this compound.
Visualizing the Workflow
The following diagram illustrates the key decision points and workflow for troubleshooting the synthesis.
Caption: Troubleshooting workflow for the synthesis.
Mechanistic Insights
A deeper understanding of the reaction mechanism is paramount for effective troubleshooting and optimization.
The Kulinkovich-Szymoniak Reaction Mechanism
-
Formation of the Dialkyltitanium Species: Two equivalents of the Grignard reagent (EtMgBr) react with the titanium(IV) alkoxide to form a transient diethyltitanium species.
-
β-Hydride Elimination: This species is thermally unstable and undergoes β-hydride elimination, releasing ethane and forming the key titanacyclopropane intermediate.[3]
-
Reaction with the Nitrile: The titanacyclopropane adds across the carbon-nitrogen triple bond of the nitrile to form an azatitanacyclopentene intermediate.
-
Rearrangement and Ring Closure: Subsequent treatment with a Lewis acid, such as BF₃·OEt₂, facilitates a rearrangement and ring closure cascade, ultimately yielding the primary cyclopropylamine after aqueous workup.[2]
Visualizing the Mechanism
Caption: Simplified Kulinkovich-Szymoniak reaction pathway.
References
-
Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
-
Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 95(4), 1189-1219. [Link]
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. [Link]
-
Li, J., & Wang, L. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Machinery and Control Technologies (ICMMCT 2016). [Link]
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]
-
Wikipedia. (n.d.). Kulinkovich reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. [Link]
-
Stammer, C. H., et al. (1992). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Journal of Medicinal Chemistry, 35(23), 4389-4396. [Link]
-
Angelov, D., et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Testing and Analysis, 12(9), 1335-1342. [Link]
-
Van de Poel, B., & Van Der Straeten, D. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science, 8, 13. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. [Link]
-
de Meijere, A., et al. (2018). Synthesis of (1-Aminocyclopropyl)carbinols and 1-Substituted 2-(Aminomethyl)cyclopropanols. Organic Syntheses, 95, 289-323. [Link]
-
Van de Poel, B., & Van Der Straeten, D. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science, 8, 13. [Link]
-
Gaponova, I., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6445. [Link]
-
Pirrung, M. C., & Lee, Y. R. (1995). Synthesis of 1-aminocyclopropenecarboxylic acid: the unsaturated analog of ACC. The Journal of Organic Chemistry, 60(24), 8072-8073. [Link]
-
The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]
-
Glick, B. R. (2018). Methods to Study 1-Aminocyclopropane-1-Carboxylate (ACC) Deaminase in Plant Growth Promoting Bacteria. In: Plant-Microbe Interactions. Methods in Molecular Biology, vol 1830. [Link]
-
NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. [Link]
-
Kumar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Catalysts, 12(8), 859. [Link]
- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
- Google Patents. (n.d.).
Sources
Technical Support Center: A Guide to Using Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and provide in-depth solutions to prevent and troubleshoot side reactions, ensuring the integrity and success of your experiments. Our approach is rooted in mechanistic understanding and practical, field-tested expertise.
Introduction: Understanding the Molecule
This compound is a valuable bifunctional molecule, prized for its unique combination of a sterically hindered primary amine on a strained cyclopropyl ring and a Boc-protected piperidine nitrogen. This structure, however, presents specific synthetic challenges that require careful consideration to avoid unwanted side reactions. This guide will walk you through the potential pitfalls and how to navigate them effectively.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Stability and Handling
Question 1: How stable is this compound under standard laboratory conditions?
Answer: this compound is generally stable at room temperature when stored in a tightly sealed container, protected from light and moisture. The primary points of reactivity are the primary amine of the cyclopropyl group and the Boc-protected piperidine nitrogen. The Boc group is sensitive to acidic conditions and can be inadvertently cleaved. The aminocyclopropyl group, due to its inherent ring strain, can be susceptible to ring-opening reactions under harsh conditions.
Troubleshooting:
-
Storage: Store the compound at low temperatures (2-8 °C) for long-term storage.
-
Handling: Use in an inert atmosphere (nitrogen or argon) if performing reactions that are sensitive to air or moisture. Avoid contact with strong acids.
Section 2: Side Reactions in Amide Coupling
The primary amine of this compound is sterically hindered, which can lead to challenges during amide bond formation.
Question 2: My amide coupling reaction with a carboxylic acid is sluggish or fails completely. What are the likely causes and solutions?
Answer: The low reactivity of the sterically encumbered primary amine is the most probable cause. Standard coupling reagents may not be effective, or the reaction may require more forcing conditions, which in turn can lead to side reactions.
Common Side Reactions and Mechanistic Insights:
-
N-Acylurea Formation: With carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea if the nucleophilic attack by the hindered amine is slow.
-
Guanidinium Byproduct Formation: With uronium-based coupling reagents like HATU or HBTU, the amine can react with the coupling reagent itself to form a guanidinium byproduct.
-
Decomposition of Activated Ester: The activated ester intermediate may decompose before the hindered amine can react.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for difficult amide couplings.
Recommended Solutions:
| Strategy | Rationale | Recommended Reagents/Conditions |
| Increase Reaction Temperature | Provides the necessary activation energy to overcome the steric hindrance. | Heat the reaction to 50-80 °C. Monitor carefully for decomposition. |
| Use More Reactive Coupling Reagents | More potent reagents can activate the carboxylic acid more effectively and facilitate the reaction with the hindered amine. | Phosphonium Salts: PyBOP, PyAOP. Uronium Salts: COMU. |
| Convert to Acyl Fluoride | Acyl fluorides are small and highly reactive intermediates that can overcome steric hindrance. | TFFH, XtalFluor-E. |
Experimental Protocol: Amide Coupling with a Hindered Amine using PyBOP
-
Dissolve the carboxylic acid (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF or DCM.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture for 5-10 minutes at room temperature to allow for the activation of the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated.
-
Upon completion, perform an aqueous workup to remove the excess reagents and byproducts.
-
Purify the crude product by column chromatography.
Section 3: Instability of the Cyclopropyl Ring
The three-membered ring of the aminocyclopropyl group is strained and can undergo ring-opening under certain conditions.
Question 3: I am observing unexpected byproducts that seem to have a different molecular weight than my desired product. Could the cyclopropyl ring be opening?
Answer: Yes, ring-opening of the aminocyclopropyl moiety is a potential side reaction, especially in the presence of electrophiles or under thermal stress. The reaction typically proceeds through the formation of an iminium ion intermediate, which is then trapped by a nucleophile.
Mechanism of Acid-Catalyzed Ring Opening:
Caption: Mechanism of acid-catalyzed aminocyclopropane ring opening.
Preventative Measures:
-
Avoid Strong Acids: Use non-acidic conditions whenever possible. If an acidic step is necessary (e.g., Boc deprotection), use milder acids and carefully control the reaction temperature and time.
-
Control Temperature: Avoid excessive heating, as thermal stress can also promote ring-opening.
-
Choice of Reagents: Be cautious with electrophilic reagents, such as strong halogenating agents (e.g., NBS, NIS), which can trigger ring-opening.
Section 4: Purification Challenges
Question 4: I am having difficulty purifying my product containing the this compound moiety. It streaks on silica gel columns.
Answer: The basicity of the primary amine can cause streaking on silica gel due to strong interactions with the acidic silica surface.
Purification Strategies:
| Method | Description |
| Basified Silica Gel | Pre-treat the silica gel with a small amount of a basic modifier, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites. |
| Alumina Chromatography | Use basic or neutral alumina as the stationary phase, which is more compatible with basic compounds.[1] |
| Reverse-Phase Chromatography | For highly polar compounds, reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like TFA or formic acid) can be effective. |
| Ion-Exchange Chromatography | Cation-exchange chromatography can be a powerful tool for purifying basic compounds.[2] |
Experimental Protocol: Purification using Basified Silica Gel
-
Prepare the slurry for packing the column by adding silica gel to the chosen eluent system.
-
Add triethylamine to the eluent to a final concentration of 1-2% (v/v).
-
Pack the column with the basified silica slurry.
-
Dissolve the crude product in a minimum amount of the eluent (also containing 1-2% triethylamine).
-
Load the sample onto the column and perform the chromatography as usual.
Concluding Remarks
This compound is a powerful synthetic tool, but its effective use requires an awareness of its unique reactivity. By understanding the potential for side reactions related to its sterically hindered amine and strained cyclopropyl ring, and by employing the appropriate reaction conditions and purification techniques, researchers can successfully incorporate this valuable building block into their synthetic targets. This guide provides a foundation for troubleshooting common issues, but as with any complex chemical synthesis, careful reaction monitoring and optimization are key to achieving high yields and purity.
References
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 225(1), 68-74.
- Wass, M. N., & Sternberg, M. J. (2008). ConSurf: a server for the identification of functional regions in proteins by surface-mapping of phylogenetic information. Nucleic acids research, 36(Web Server issue), W340–W344.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403.
-
Columbia University. Column chromatography. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
Welcome to the technical support guide for Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during its use. This guide provides in-depth, practical solutions grounded in chemical principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my reaction solvent. What are the recommended solvents?
A1: The solubility of this compound is dictated by its molecular structure: a bulky, nonpolar tert-butyloxycarbonyl (Boc) group, a polar piperidine ring, and a basic aminocyclopropyl moiety.[1] This combination results in moderate solubility in a range of common organic solvents.
Troubleshooting Steps:
-
Start with Common Solvents: Begin with solvents in which Boc-protected amines are generally soluble.[2]
-
Consider Solvent Polarity: If initial attempts fail, systematically try solvents with varying polarities.
-
Use Co-solvents: A mixture of solvents can often be effective. For instance, a small amount of a polar solvent like DMSO or DMF in a less polar solvent like DCM or THF can significantly improve solubility.
-
Gentle Heating: Warming the mixture can increase the rate of dissolution. However, be cautious and ensure the compound is stable at the applied temperature by running a preliminary thermal stability test.
-
Sonication: Applying ultrasonic waves can help break down solute aggregates and enhance dissolution.
Data Summary: Recommended Solvents
| Solvent | Polarity Index | General Observations |
| Dichloromethane (DCM) | 3.1 | Good solubility, often used in synthesis. |
| Tetrahydrofuran (THF) | 4.0 | Good solubility, suitable for reactions with organometallics.[3] |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate solubility, useful for extractions and chromatography. |
| Acetonitrile (ACN) | 5.8 | Moderate to good solubility, common in HPLC and reactions. |
| Dimethylformamide (DMF) | 6.4 | High solubility, but higher boiling point can complicate removal. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High solubility, excellent for preparing stock solutions. |
| Methanol (MeOH) | 5.1 | Moderate solubility, can be used in some reactions. |
| Water | 10.2 | Poor solubility of the free base.[2][4] |
Q2: My compound precipitates out of solution during my reaction. What could be the cause and how can I prevent it?
A2: Precipitation during a reaction can be caused by several factors, including changes in temperature, concentration, or the formation of a less soluble species.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting precipitation.
Detailed Explanation and Solutions:
-
Temperature Fluctuations: Many reactions are sensitive to temperature changes. A slight decrease in temperature can significantly lower the solubility of your compound.
-
Solution: Employ a temperature-controlled reaction setup, such as an oil bath or a cryostat, to maintain a consistent temperature.
-
-
Change in Solvent Composition: The addition of reagents dissolved in a different solvent can alter the overall polarity of the reaction mixture, leading to precipitation.
-
Solution: If possible, dissolve incoming reagents in the same solvent as the main reaction. If not, add the reagent slowly while vigorously stirring to ensure rapid mixing and prevent localized high concentrations.
-
-
Product Formation: The product of your reaction may be less soluble in the chosen solvent system than the starting material.
-
Solution: Analyze the precipitate to confirm if it is your desired product. If so, you may need to select a different solvent system that can solubilize both the reactants and the product. Alternatively, this could be an advantage, as the product crystallizes out, driving the reaction to completion.
-
Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?
A3: The presence of the basic piperidine and primary amine groups means the solubility of this compound is highly pH-dependent.[5][6]
Chemical Principle:
In acidic conditions, the nitrogen atoms of the piperidine and aminocyclopropyl groups can become protonated, forming ammonium salts.[7][8] These charged species are generally much more soluble in polar solvents, including water, than the neutral free base.[4][8] The pKa of a protonated piperidine is approximately 11.2.[5][9]
Practical Applications:
-
Aqueous Reactions & Extractions: To dissolve the compound in an aqueous medium, acidify the solution with a suitable acid (e.g., HCl, citric acid) to a pH below the pKa of the amine groups. This will form the more soluble salt. Conversely, to extract the compound from an aqueous layer into an organic solvent, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate the ammonium salt, regenerating the less water-soluble free base.
-
Chromatography: When performing silica gel chromatography, solubility issues can lead to streaking. Adding a small amount of a basic modifier like triethylamine (Et₃N) to the mobile phase can improve the peak shape by keeping the compound in its free base form and minimizing interactions with the acidic silica.
pH Adjustment Workflow for Solubilization:
Caption: Workflow for aqueous solubilization via pH adjustment.
Q4: I am performing a Boc deprotection using Trifluoroacetic Acid (TFA). The reaction mixture becomes cloudy. Is this normal?
A4: Yes, this is a common observation during the Boc deprotection of this compound.
Mechanistic Insight:
The Boc group is removed under acidic conditions, such as with TFA.[10] The mechanism involves the formation of a tert-butyl cation and CO₂ gas.[10]
The reaction proceeds as follows:
-
Protonation of the Boc group's carbonyl oxygen by TFA.
-
Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.
-
The carbamic acid is unstable and decomposes to the free amine and carbon dioxide.
-
The newly deprotected primary amine and the piperidine nitrogen are protonated by the excess TFA to form trifluoroacetate salts.
The cloudiness or precipitation you observe is often the trifluoroacetate salt of the deprotected product, which may have limited solubility in the reaction medium (e.g., neat TFA or TFA in DCM).
Experimental Protocol: Boc Deprotection and Work-up
-
Reaction Setup: Dissolve this compound in a suitable solvent like Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add Trifluoroacetic Acid (TFA) (typically 20-50% v/v in DCM). The formation of a precipitate (the TFA salt) may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting residue is the TFA salt of your product. To obtain the free amine, dissolve the residue in a minimal amount of water or methanol.
-
Slowly add a base (e.g., saturated aqueous NaHCO₃, or NH₄OH) until the pH is basic (pH > 10).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM, EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected free amine.
-
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Advanced Properties of Amines. Chemistry LibreTexts. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. [Link]
- US20220213099A1 - Prodrug compounds.
-
Solubility and pH of amines. University of Sussex. [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. [Link]
-
Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. National Institutes of Health (NIH). [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. US20220213099A1 - Prodrug compounds - Google Patents [patents.google.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. ijnrd.org [ijnrd.org]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Technical Support Center: Catalyst Selection for Reactions Involving Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding catalyst selection for common transformations involving this versatile building block. The unique structural features of this molecule—a sterically hindered primary amine attached to a sensitive cyclopropyl ring and a Boc-protected piperidine—present specific catalytic challenges that this guide aims to address.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about catalyst strategy and the inherent reactivity of the substrate.
Q1: What are the primary reactive sites on this compound and how does this influence catalyst selection?
A1: The molecule has two key nitrogen atoms, but their reactivity is dramatically different. The primary amine on the cyclopropyl group is the intended site for most nucleophilic reactions like N-arylation and N-alkylation. The secondary amine within the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, making it largely unreactive under typical catalytic conditions used for the primary amine. The Boc group is stable towards most bases and nucleophiles but can be cleaved under strong acidic conditions.[1][2] Therefore, catalyst systems should be selected to operate under neutral or basic conditions to preserve this protecting group.
Q2: The primary amine is on a cyclopropyl ring and is sterically hindered. What general challenges does this present for catalysis?
A2: The steric bulk around the primary amine is a significant hurdle. The adjacent piperidine ring and the quaternary carbon of the cyclopropane ring impede access to the nitrogen's lone pair. This hindrance can slow down key steps in catalytic cycles, such as the binding of the amine to the metal center.[3] Consequently, catalyst systems, particularly for cross-coupling reactions, must be designed to overcome this steric challenge. This often involves using catalysts with very bulky ligands that promote reductive elimination and can accommodate hindered substrates.[3][4]
Q3: Are there any stability concerns with the cyclopropyl ring under typical catalytic conditions?
A3: Yes, the cyclopropyl ring, while generally stable, is a strained ring system. Under certain conditions, particularly with highly reactive or poorly selected catalysts, ring-opening side reactions can occur. It is crucial to employ mild reaction conditions and highly selective catalysts to avoid unwanted pathways that could compromise the integrity of the cyclopropyl moiety.
Q4: Which are the most common catalytic reactions performed on this substrate?
A4: The two most prevalent catalytic reactions are:
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): To form a carbon-nitrogen bond between the primary amine and an aryl or heteroaryl halide.[5][6]
-
Reductive Amination: To form a carbon-nitrogen bond between the primary amine and a carbonyl compound (aldehyde or ketone) via an imine intermediate.[7]
The choice of catalyst is fundamentally different for these two transformations, and the subsequent sections will address them individually.
Part 2: Troubleshooting Guide: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[5] However, coupling a sterically hindered primary amine like the one on our target molecule requires careful optimization of the catalyst system.
Core Components of the Catalytic System
-
Palladium Precatalyst: A source of Palladium(0), often a Pd(II) source like Pd(OAc)₂ or a pre-formed complex.
-
Ligand: Typically a bulky, electron-rich phosphine ligand that stabilizes the palladium center and facilitates the catalytic cycle.[8]
-
Base: A non-nucleophilic base to deprotonate the amine.
-
Solvent: An anhydrous, aprotic solvent.
Q: My Buchwald-Hartwig reaction with an aryl chloride is showing low or no conversion. What is the most likely cause?
A: Low conversion with aryl chlorides, which are less reactive than bromides or iodides, often points to a suboptimal catalyst system that struggles with the initial oxidative addition step.
-
Insight: The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-limiting step. The catalyst must be sufficiently electron-rich to facilitate this. Furthermore, steric hindrance on the amine can inhibit its coordination and subsequent C-N bond formation.[3]
-
Troubleshooting Steps:
-
Switch to a More Electron-Rich Ligand: Standard ligands like P(t-Bu)₃ may not be sufficient. Move to a "second-generation" or "third-generation" Buchwald ligand. These ligands are specifically designed with bulky, electron-donating groups to accelerate both oxidative addition and the final reductive elimination step.[4][9]
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome high activation barriers, especially on a small scale.
-
Use a Stronger, Non-Nucleophilic Base: A weak base may not efficiently deprotonate the amine-palladium complex. Switch from a carbonate base (e.g., Cs₂CO₃) to an alkoxide (e.g., NaOt-Bu or LHMDS). Be cautious, as alkoxides can sometimes interfere with sensitive functional groups.
-
Increase Temperature: While mild conditions are preferred, hindered substrates may require higher temperatures (e.g., 90-110 °C) to drive the reaction to completion.
-
Recommended Catalyst Systems for Hindered Amines
| Ligand | Palladium Source | Base | Typical Solvents | Key Advantages & Comments |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | NaOt-Bu, LHMDS | Toluene, Dioxane | Excellent for sterically demanding couplings and aryl chlorides. A robust starting point.[9] |
| RuPhos | Pd₂(dba)₃ or G3-RuPhos Precatalyst | K₃PO₄, K₂CO₃ | t-AmylOH, Toluene | Often effective with milder bases and can be more tolerant of functional groups. |
| BrettPhos | Pd₂(dba)₃ or G3-BrettPhos Precatalyst | NaOt-Bu | Toluene, CPME | Extremely active ligand, often allowing for lower catalyst loadings and room temperature reactions for some substrates. |
| adYPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | An ylide-functionalized phosphine reported to be highly efficient for monoarylation of cyclopropylamine at room temperature.[10] |
Q: I am observing significant amounts of a de-halogenated arene byproduct. What is happening?
A: The formation of a de-halogenated arene (hydrodehalogenation) suggests that the catalytic cycle is being intercepted before C-N bond formation can occur.
-
Insight: This often happens when the amine coupling partner is too hindered to effectively displace the halide on the palladium complex or when the subsequent deprotonation and reductive elimination are slow. The aryl-palladium intermediate may instead react with trace water or other proton sources.
-
Troubleshooting Flowchart:
Caption: Troubleshooting hydrodehalogenation in Buchwald-Hartwig reactions.
Part 3: Troubleshooting Guide: Reductive Amination
Reductive amination is a robust method for N-alkylation. It typically proceeds in one pot by forming an imine or enamine intermediate from the amine and a carbonyl compound, which is then reduced in situ.
Core Components of the Catalytic System
-
Reducing Agent: A hydride source that is selective for the iminium ion over the starting carbonyl. Sodium triacetoxyborohydride (STAB) is a very common choice.
-
Catalyst (Optional but Recommended): A catalytic amount of acid (e.g., acetic acid) is often used to accelerate imine formation. For hydrogenative reductive amination, a heterogeneous catalyst like Palladium on Carbon (Pd/C) is used with H₂ gas.[11]
Q: My reductive amination reaction has stalled, and I see both unreacted amine and carbonyl starting materials.
A: This classic symptom points to inefficient formation of the imine/iminium ion intermediate, which is a prerequisite for reduction.
-
Insight: Imine formation is a reversible equilibrium. For hindered amines and ketones, this equilibrium can lie unfavorably towards the starting materials. Driving this equilibrium forward is key.
-
Troubleshooting Steps:
-
Add a Catalytic Acid: If not already present, add 0.1 equivalents of acetic acid. This will catalyze imine formation by protonating the carbonyl oxygen.
-
Remove Water: The formation of an imine releases one equivalent of water. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can drive the equilibrium towards the imine product.
-
Increase Reaction Time/Concentration: Allow more time for the imine to form before adding the reducing agent. Running the reaction at a higher concentration can also favor the bimolecular condensation step.
-
Q: I am forming a significant amount of the alcohol byproduct from the reduction of my carbonyl starting material.
A: This indicates that your reducing agent is too reactive and is reducing the carbonyl faster than the imine is being formed or reduced.
-
Insight: The success of a one-pot reductive amination hinges on the reducing agent's selectivity for the protonated imine (iminium ion) over the carbonyl.
-
Recommended Reducing Agents for Selective Reductive Amination
| Reducing Agent | Typical Solvent | Key Features |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Gold Standard. Mild, selective for imines/iminiums, and does not reduce most aldehydes/ketones. Tolerates mild acid.[12] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Effective and selective, but highly toxic (releases HCN gas in acid). Requires careful handling. |
| Palladium on Carbon (Pd/C) with H₂ | EtOH, MeOH | A "green" option using hydrogen gas. Can sometimes lead to over-alkylation or reduction of other functional groups.[11][13] |
-
Experimental Protocol: Optimized Reductive Amination with STAB
-
Dissolve this compound (1.0 eq) and the aldehyde/ketone (1.1 eq) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
(Optional) Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Q: My primary amine is being converted to a tertiary amine (double alkylation). How can I prevent this?
A: Over-alkylation occurs when the newly formed secondary amine product reacts with another equivalent of the carbonyl, undergoing a second reductive amination.
-
Insight: This side reaction is more common with unhindered primary amines and reactive aldehydes. The steric bulk of the aminocyclopropyl group provides some protection, but it can still occur.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the amine relative to the carbonyl (e.g., 1.2 to 1.0) to ensure the carbonyl is consumed before it can react with the product.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly at a low temperature (0 °C). This keeps the concentration of the newly formed secondary amine low, minimizing its chance to compete for the remaining aldehyde.
-
Decision Workflow for Catalyst/Reagent Selection
Caption: Initial catalyst system decision based on desired bond formation.
References
-
PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
ACS Publications. Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. PMC. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
National Institutes of Health. Palladium-Catalyzed Monoarylation of Cyclopropylamine. PMC. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
PubMed. Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. PubMed. [Link]
-
ResearchGate. Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. ResearchGate. [Link]
-
ResearchGate. Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. ResearchGate. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
RSC Publishing. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]
-
University of Toronto Libraries. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Toronto Libraries. [Link]
-
ACS Publications. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
RSC Publishing. Palladium-catalyzed chemoselective synthesis of indane-1,3-dione derivatives via tert-butyl isocyanide insertion. Organic & Biomolecular Chemistry. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
National Institutes of Health. Recent Advances in Palladium-Catalyzed Isocyanide Insertions. PMC. [Link]
-
Sciforum. Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]
-
YouTube. Ligand design for cross-couplings: phosphines. [Link]
-
ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. [Link]
-
Taylor & Francis Online. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Taylor & Francis Online. [Link]
-
MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
National Institutes of Health. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. PMC. [Link]
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. [Link]
-
Federal Register. Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register. [Link]
-
RSC Publishing. Asymmetric synthesis of highly sterically congested α-tertiary amines via organocatalyzed kinetic resolution. Chemical Communications. [Link]
-
Princeton University. Publications - Hyster Lab. Princeton University. [Link]
-
PubChem. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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- 7. jocpr.com [jocpr.com]
- 8. youtube.com [youtube.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
Welcome to the technical support guide for Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the storage, handling, and troubleshooting of this versatile building block. Our goal is to ensure the integrity of your experiments and the reliability of your results by combining established safety protocols with practical, field-tested insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity and stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperatures are typically between 2-8°C (refrigerated). It is also advised to keep it under an inert atmosphere, such as argon or nitrogen, especially for long-term storage, to prevent potential degradation from atmospheric components.[3]
Q2: What is the typical appearance of this compound?
A2: this compound is typically a solid, which can range in color from white to off-white or light yellow. Significant color deviation may indicate impurity or degradation.
Q3: Is this compound hygroscopic?
Q4: What solvents are recommended for dissolving this compound?
A4: This compound is generally soluble in a range of organic solvents. Based on its structure and data for similar compounds, good solubility can be expected in solvents such as Dimethyl Sulfoxide (DMSO), Methanol, and Dichloromethane (DCM).[3] For reaction purposes, always perform a small-scale solubility test with the specific solvent and concentration required for your experiment.
Q5: What are the primary safety precautions I should take when handling this compound?
A5: As with any chemical, proper personal protective equipment (PPE) is mandatory. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1][5] Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[2]
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C (Refrigerated) | [1][2] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | [3] |
| Container | Tightly Sealed | [1][2] |
| Handling Environment | Well-ventilated / Fume Hood | [1][5] |
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound in chemical synthesis.
Problem 1: Low or No Yield in Coupling Reactions (e.g., Amide Bond Formation)
Possible Cause A: Deactivated Amine
The primary amine on the cyclopropyl group is the intended reactive site for many coupling reactions. If the compound has been improperly stored or handled, this amine could be compromised.
-
Expert Insight: The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is stable to most basic and nucleophilic conditions, making it an excellent orthogonal protecting group.[6] Therefore, the issue is less likely to be with the Boc group and more likely related to the primary amine.
-
Troubleshooting Steps:
-
Verify Material Quality: If possible, run a quick NMR or LC-MS on your starting material to confirm its identity and purity.
-
Use Fresh Material: If the quality is questionable, use a freshly opened container of the compound for your reaction.
-
Reaction Conditions: Ensure your reaction conditions are anhydrous if using moisture-sensitive coupling reagents (e.g., HATU, HOBt). Dry your solvents and glassware thoroughly.
-
Possible Cause B: Inappropriate Coupling Reagents or Base
The choice of coupling reagents and base is critical for efficient amide bond formation.
-
Expert Insight: The sterically hindered nature of the cyclopropylamine can affect reaction kinetics. A more potent coupling reagent or a non-nucleophilic base might be necessary.
-
Troubleshooting Steps:
-
Optimize Coupling Reagent: If using standard carbodiimide chemistry (e.g., EDC), consider switching to a uronium-based reagent like HATU or HBTU, which are often more effective for hindered amines.
-
Base Selection: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to prevent side reactions. Avoid using nucleophilic bases like triethylamine if your reaction is sluggish.
-
Temperature: While many couplings are run at room temperature, gentle heating (e.g., 40-50°C) can sometimes overcome the activation energy barrier for sterically hindered substrates. Monitor for potential side reactions or degradation at elevated temperatures.
-
Problem 2: Accidental Cleavage of the Boc Protecting Group
Possible Cause: Acidic Conditions
The Boc protecting group is designed to be labile under acidic conditions.[7][8] Exposure to even mildly acidic conditions during your reaction or workup can lead to its premature removal.
-
Expert Insight: The mechanism of Boc deprotection involves the formation of a stable tert-butyl cation, which is why strong acids like Trifluoroacetic Acid (TFA) are highly effective for its removal.[7] However, prolonged exposure to weaker acids or Lewis acids can also initiate this process.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unintended Boc group cleavage.
Problem 3: Compound Appears Oily or Gummy After Storage
Possible Cause: Water Absorption and/or Degradation
An oily or gummy appearance in a compound that is expected to be a solid is often a sign of moisture absorption or degradation.
-
Expert Insight: The presence of amine functionalities can make a compound more susceptible to absorbing atmospheric moisture, which can lower its melting point and change its physical appearance.
-
Troubleshooting Steps:
-
Drying: Attempt to dry the material under high vacuum for several hours. A gentle warming (e.g., 30-40°C) can be applied if the compound is thermally stable, but be cautious as this can also accelerate degradation if impurities are present.
-
Purity Check: After drying, re-analyze the compound by NMR or LC-MS to assess its purity. If significant degradation has occurred, the material should be discarded.
-
Future Prevention: Ensure future storage is in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite) and that the container is purged with an inert gas before sealing.
-
Section 3: Experimental Protocols
Protocol 1: Standard Boc Deprotection
This protocol describes the standard method for removing the Boc protecting group to liberate the piperidine nitrogen.
-
Dissolution: Dissolve this compound (1 equivalent) in Dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Acid Addition: To the stirred solution at 0°C (ice bath), add Trifluoroacetic Acid (TFA) (5-10 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Neutralization: The resulting TFA salt can be used directly or neutralized by dissolving the residue in a suitable solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base.
-
Extraction & Isolation: Extract the free amine with an appropriate organic solvent (e.g., DCM or Ethyl Acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Caption: Step-by-step workflow for Boc deprotection.
References
-
MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. Watson International. Available at: [Link]
-
MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Capot Chemical. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem. Available at: [Link]
-
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. PubChem. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
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- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Analytical methods for Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate analysis
An In-Depth Guide to the Analytical Scrutiny of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is a cornerstone of quality, safety, and efficacy. This compound, a key building block possessing a unique combination of a Boc-protected piperidine, a chiral aminocyclopropyl moiety, and a spirocyclic center, presents a distinct analytical challenge. Its purity, stability, and stereochemical integrity are critical quality attributes that directly impact the downstream synthesis of active pharmaceutical ingredients (APIs).
This guide provides a comparative analysis of essential analytical methodologies for the comprehensive evaluation of this molecule. We will move beyond mere procedural lists to explore the rationale behind method selection, offering field-proven insights and detailed protocols grounded in established scientific principles. Our objective is to equip researchers, analytical scientists, and drug development professionals with a robust framework for developing and validating analytical methods that ensure the highest standards of quality control.
Chromatographic Methods: The Workhorse of Purity and Impurity Profiling
Chromatographic techniques are indispensable for separating the target molecule from process-related impurities, starting materials, and potential degradants. The choice of method is dictated by the analyte's properties and the specific analytical goal.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the premier technique for purity assessment and quantitative analysis of non-volatile, polar to moderately non-polar compounds. Given the structure of this compound, RP-HPLC is exceptionally well-suited for its analysis.[1]
Scientific Rationale: The combination of the polar aminocyclopropyl group and the non-polar Boc-protecting group gives the molecule an amphiphilic character, making it ideal for retention and separation on a C18 stationary phase. A gradient elution method is typically preferred to ensure the timely elution of the main analyte while also resolving earlier-eluting polar impurities and later-eluting non-polar species.[1]
Workflow for RP-HPLC Method Development
Caption: Workflow for RP-HPLC Purity Analysis.
Protocol: Purity Assay by RP-HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 25 90 30 90 31 10 | 35 | 10 |
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.
Chiral Separation: Addressing Stereochemical Integrity
The spirocyclic junction where the aminocyclopropyl group attaches to the piperidine ring is a stereocenter. As enantiomers can have vastly different pharmacological effects, confirming the enantiomeric purity is a regulatory necessity.[3] Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the methods of choice.
Scientific Rationale: Chiral separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral compounds, including amines.[3] SFC is often preferred over HPLC for chiral separations due to its use of supercritical CO2, which allows for faster analysis and reduced solvent consumption.
Principle of Chiral Chromatography
Caption: Differential interaction of enantiomers with a CSP.
Protocol: Chiral Purity by HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol with a small percentage of an amine modifier like Diethylamine (e.g., 80:20:0.1 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for the primary analysis of this compound due to its polarity and molecular weight, GC-MS is invaluable for identifying volatile and semi-volatile impurities.
Scientific Rationale: The molecule's high boiling point and the thermal lability of the Boc group make direct GC analysis challenging. However, derivatization of the primary amine (e.g., with a silylating agent like BSTFA) can increase volatility and thermal stability.[4] The primary utility of GC-MS lies in screening for residual solvents and low-molecular-weight starting materials that would be difficult to resolve from the solvent front in HPLC. The mass spectrometer provides definitive identification of these trace impurities.[5]
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques provide orthogonal information to chromatography, focusing on the structural identity and integrity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.
-
¹H NMR: Provides information on the chemical environment of protons. Key expected signals include:
-
A sharp singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group .[6][7]
-
Complex multiplets in the region of 1.2-3.5 ppm for the piperidine ring protons .
-
Characteristic signals for the cyclopropyl protons , typically found in the upfield region (0.5-1.0 ppm ).
-
A broad singlet for the amine (NH₂) protons .
-
-
¹³C NMR: Confirms the carbon framework. Expected signals include:
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns. When coupled with LC (LC-MS), it is a powerful tool for identifying unknown impurities.
-
Expected Ionization: Electrospray Ionization (ESI) in positive mode is ideal, producing the protonated molecule [M+H]⁺.
-
Characteristic Fragmentation: A key diagnostic fragmentation is the loss of the Boc group, which can occur via two pathways:
-
Loss of isobutylene (-56 Da).
-
Loss of the entire tert-butoxycarbonyl group (-100 Da).
-
Stability-Indicating Method Development via Forced Degradation
A crucial aspect of pharmaceutical analysis is ensuring that the analytical method can separate the intact drug from its degradation products. This is achieved through forced degradation studies, as mandated by ICH guidelines.[8]
Scientific Rationale: By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), we intentionally generate potential degradants.[9] A stability-indicating method is one that can resolve the main analyte peak from all degradation product peaks, proving its specificity.[10] The Boc group is known to be labile to strong acid, which would be a primary degradation pathway to investigate.
Workflow for Forced Degradation Studies
Caption: Systematic approach for forced degradation studies.
Comparison of Analytical Methods
The selection of an analytical method is a balance of its capabilities and the specific requirements of the analysis.
| Parameter | RP-HPLC-UV | GC-MS | Chiral HPLC/SFC | NMR Spectroscopy |
| Primary Use | Purity, Assay, Stability | Volatile Impurities | Enantiomeric Purity | Structure Confirmation |
| Quantitation | Excellent | Good (with IS) | Excellent | Possible (qNMR) |
| Specificity | Good (Excellent if stability-indicating) | Excellent (Mass Spec) | Excellent for enantiomers | Absolute |
| Sample Prep | Simple dissolution | Often requires derivatization | Simple dissolution | Simple dissolution |
| Key Limitation | May not see non-UV active impurities | Not suitable for non-volatile or thermally labile compounds | Requires specialized chiral column | Low sensitivity |
Method Validation: Ensuring Trustworthiness
Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[11][12] Validation is a formal process documented according to regulatory guidelines like ICH Q2(R1).[13]
Key Validation Parameters for an HPLC Purity Method:
-
Specificity: Demonstrated through forced degradation studies.
-
Linearity: A linear relationship between concentration and detector response (e.g., R² > 0.999).[2]
-
Accuracy: Closeness of the measured value to the true value, often assessed by spike/recovery studies (e.g., 98-102% recovery).
-
Precision:
-
Repeatability: Agreement between multiple measurements of the same sample (e.g., RSD < 1.0%).
-
Intermediate Precision: Agreement between results from different analysts, on different days, or with different equipment (e.g., RSD < 2.0%).[14]
-
-
Limit of Detection (LOD): The lowest concentration that can be detected.
-
Limit of Quantitation (LOQ): The lowest concentration that can be accurately quantified.[14]
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, pH).
Conclusion
The comprehensive analysis of this compound requires a multi-faceted approach. RP-HPLC stands out as the primary workhorse for purity and stability assessment, while chiral chromatography is non-negotiable for controlling stereochemical integrity. These separation techniques must be complemented by spectroscopic methods like NMR and MS for definitive structural confirmation. By implementing the robust, scientifically-grounded strategies outlined in this guide—from method development and forced degradation to full validation—analytical scientists can ensure the consistent quality of this critical intermediate, thereby safeguarding the integrity of the final pharmaceutical product.
References
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s484-s492. [Link]
-
Shinde, N., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Bio-Sciences, 2(3), 127-138. [Link]
-
MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7041. [Link]
-
USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. Retrieved January 23, 2026, from [Link]
-
Horemans, N., et al. (1999). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Journal of Chromatography A, 855(1), 195-202. [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]
-
Panda, S. S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science, 12(8), 020-030. [Link]
-
ResearchGate. (n.d.). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Retrieved January 23, 2026, from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved January 23, 2026, from [Link]
-
Siddiqui, F. A., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1831-1838. [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved January 23, 2026, from [Link]
-
Supporting Information. (n.d.). General procedure for N-Boc protection of amines. Retrieved January 23, 2026, from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 23, 2026, from [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved January 23, 2026, from [Link]
-
YouTube. (2020). A Mini Guide LC-MS and GC-MS Techniques: A Tool for Phytoconstituents Evaluation of Plant Extracts. Retrieved January 23, 2026, from [Link]
Sources
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- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
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- 9. researchgate.net [researchgate.net]
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A Comparative Guide to the HPLC and LC-MS Analysis of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
Introduction
Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its structure, featuring a Boc-protected piperidine ring and a primary aminocyclopropyl moiety, presents unique analytical challenges. Accurate and robust analytical methods are paramount for ensuring purity, monitoring reaction progress, and performing pharmacokinetic studies.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV and Charged Aerosol Detection (CAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present supporting data to guide researchers in selecting the optimal analytical approach for their specific needs.
Understanding the Analyte: Key Physicochemical Properties
Before developing a separation method, it is crucial to understand the physicochemical properties of this compound.
-
Structure: The molecule contains a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, a polar piperidine ring, and a basic primary amine on a cyclopropyl group.
-
Molecular Formula: C14H26N2O2
-
Molecular Weight: 254.37 g/mol
-
UV Absorbance: The molecule lacks a significant chromophore, making detection by UV-Vis spectrophotometry inherently insensitive. The carbamate group may exhibit weak absorbance at low UV wavelengths (~200-210 nm).
-
Ionization: The primary and secondary amines are readily protonated, making the molecule highly suitable for analysis by positive ion electrospray ionization (ESI) mass spectrometry.
-
Stability: The Boc group is notoriously labile and can be cleaved under strong acidic conditions or high energy in a mass spectrometer's source.[1][2] This instability is a critical consideration for method development, particularly for LC-MS, where mobile phase additives and source conditions must be carefully optimized.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis. However, for a compound like this compound, the choice of detector is the most critical parameter.
The Challenge: Lack of a Chromophore
The primary limitation of using HPLC with a standard UV-Vis detector for this analyte is the absence of a UV-absorbing aromatic ring or conjugated system. While detection at low wavelengths (e.g., 200-210 nm) is possible, it suffers from low sensitivity and is prone to interference from common solvents and additives.
The Solution: Universal Detection with Charged Aerosol Detector (CAD)
A Charged Aerosol Detector (CAD) is a universal detector that can detect any non-volatile analyte. The operational principle involves nebulizing the column effluent, evaporating the mobile phase to leave analyte particles, charging these particles, and then measuring the resulting electrical current.[3] This makes it an excellent, albeit less common, alternative to UV detection for compounds lacking a chromophore.
Experimental Protocol: HPLC-CAD
This protocol is designed to provide a robust and sensitive method for the quantification of this compound without relying on mass spectrometry.
1. Chromatographic Conditions:
- HPLC System: A standard HPLC or UHPLC system.
- Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for retaining this moderately polar compound.[4]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is used as a modifier to improve peak shape for the basic amine and ensure compatibility with the CAD. Trifluoroacetic acid (TFA) should be avoided as it is more aggressive and can form ion pairs that suppress the CAD signal.
- Gradient: 5% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
2. CAD Settings:
- Detector: Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo).
- Evaporation Temperature: 35 °C.
- Nebulizer Gas (Nitrogen): 50 psi.
- Data Collection Rate: 10 Hz.
HPLC Workflow Diagram
Caption: Workflow for HPLC-CAD analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is the gold standard for sensitive and selective analysis of compounds like this compound. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing both retention time and mass-to-charge ratio for confident identification and quantification.
The Advantage: Superior Sensitivity and Specificity
The primary advantage of LC-MS is its exceptional sensitivity and specificity. The ability to monitor for a specific mass-to-charge ratio (m/z) eliminates interferences from co-eluting impurities that might affect HPLC-UV or CAD detectors. For this analyte, positive mode electrospray ionization (ESI+) is ideal due to the presence of basic nitrogen atoms.
The Challenge: In-Source Fragmentation of the Boc Group
A well-documented challenge with Boc-protected amines is their propensity to undergo fragmentation within the mass spectrometer's ion source, even with "soft" ionization techniques like ESI.[1][5] This can lead to a diminished signal for the intact protonated molecule [M+H]+ and the appearance of fragment ions, most notably the loss of the tert-butyl group ([M+H-56]+) or the entire Boc group ([M+H-100]+). Method development must focus on minimizing this in-source decay.
Experimental Protocol: LC-MS/MS (MRM)
This protocol utilizes tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity, which is ideal for bioanalysis or trace impurity detection.
1. LC Conditions:
- LC System: UHPLC system for fast and efficient separations.
- Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is preferred over TFA to avoid ion suppression and to be gentler on the acid-labile Boc group.[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
2. MS Conditions:
- Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 400 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 800 L/hr.
- MRM Transitions:
- Precursor Ion (Q1): m/z 255.2 (corresponding to [C14H26N2O2+H]+).
- Product Ion (Q3) for Quantification: To be determined by infusing the compound and finding the most stable and abundant fragment ion. A likely candidate would be m/z 199.2 ([M+H-56]+, loss of C4H8) or m/z 155.2 ([M+H-100]+, loss of the Boc group).
- Product Ion (Q3) for Confirmation: A secondary, less abundant fragment ion.
LC-MS Workflow Diagram
Caption: Workflow for quantitative LC-MS/MS analysis.
Performance Comparison: HPLC-CAD vs. LC-MS
The choice between HPLC-CAD and LC-MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
| Feature | HPLC with CAD | LC-MS/MS | Rationale & Insights |
| Selectivity | Moderate | Very High | CAD is a universal detector and will respond to any non-volatile analyte, making it susceptible to co-eluting impurities. LC-MS/MS offers unparalleled selectivity by monitoring a specific mass transition. |
| Sensitivity | Good (ng range) | Excellent (pg-fg range) | LC-MS/MS is several orders of magnitude more sensitive, making it the only choice for trace-level analysis, such as in biological matrices. |
| Linearity | Limited (often non-linear response) | Excellent (wide dynamic range) | CAD response is often non-linear and may require quadratic or power-law curve fits. MS detectors typically provide a wide linear dynamic range, simplifying quantification. |
| Compound Identification | Based on Retention Time only | High Confidence (Retention Time + Mass) | LC-MS provides two orthogonal data points (retention time and mass-to-charge ratio), offering much higher confidence in peak identification. |
| Robustness | High | Moderate | HPLC-CAD systems are generally more robust and easier to maintain. LC-MS systems are more complex and require specialized expertise for operation and troubleshooting. |
| Cost & Accessibility | Lower | Higher | HPLC systems with CAD are less expensive to purchase and operate than triple quadrupole LC-MS/MS systems. |
| Method Development | Simpler | More Complex | LC-MS method development requires optimization of both chromatographic and mass spectrometric parameters, including ionization and fragmentation. |
Conclusion and Recommendations
For the analysis of This compound , both HPLC-CAD and LC-MS offer viable solutions, but their applications are distinct.
-
HPLC-CAD is recommended for:
-
Routine purity assessments of bulk material where high sensitivity is not required.
-
Laboratories without access to mass spectrometry.
-
Situations where a simple, robust method for quality control is the primary goal.
-
-
LC-MS is the superior and necessary choice for:
-
Trace-level quantification in complex matrices (e.g., plasma, tissue).
-
Metabolite identification studies.
-
Detection and quantification of low-level impurities.
-
Any research requiring high sensitivity and definitive structural confirmation.
-
Ultimately, the decision rests on a balance between the required analytical performance and the practical constraints of the laboratory. By understanding the principles and challenges outlined in this guide, researchers can make an informed choice to generate accurate and reliable data for this important synthetic building block.
References
- Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Provides examples of HR-MS (ESI-TOF) analysis for various Boc-protected compounds.
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A Strategic Guide to the Biological Screening of Novel Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate Derivatives
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, valued for its favorable pharmacokinetic properties and its presence in numerous approved therapeutics. The introduction of a spirocyclic aminocyclopropyl moiety at the 4-position of the piperidine ring, as seen in derivatives of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate, presents a unique three-dimensional architecture. This structural rigidity can enhance binding affinity and selectivity for biological targets, offering a promising avenue for the development of novel therapeutics.[1]
This guide provides a comprehensive framework for the biological screening of this emerging class of compounds. We will delve into a rational, multi-tiered screening cascade, drawing insights from the established biological activities of structurally related piperidine and spiro-piperidine derivatives. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of screening methodologies and detailed experimental protocols to empower your discovery efforts.
The Rationale for a Targeted Screening Approach
Direct biological screening data for derivatives of this compound is not yet widely published. Therefore, a logical starting point is to investigate the biological activities of structurally analogous compounds. Notably, spiro-piperidine derivatives have demonstrated potent and selective antagonism of the Melanin-Concentrating Hormone Receptor 1 (MCH-1R), a G-protein coupled receptor (GPCR) implicated in the regulation of appetite and energy homeostasis.[2] Furthermore, other spiro-piperidine compounds have exhibited promising antileishmanial activity, suggesting potential applications in infectious disease.[3]
Based on this precedent, this guide will focus on a screening cascade targeting GPCRs, with a particular emphasis on MCH-1R, and parasitic targets. We will also incorporate essential secondary and safety screening assays to build a comprehensive biological profile of this novel compound class.
The Screening Cascade: A Multi-Faceted Approach
A robust screening cascade is essential for efficiently identifying and characterizing the biological activity of novel compounds. The proposed workflow is designed to move from broad, high-throughput primary screens to more focused secondary and safety assays.
Figure 1: A proposed screening cascade for novel compounds.
Part 1: Primary High-Throughput Screening (HTS)
The initial phase of the screening process involves testing a library of this compound derivatives against our prioritized target classes in a high-throughput format.
GPCR Screening: Targeting the Melanin-Concentrating Hormone Receptor 1 (MCH-1R)
Given the precedent for spiro-piperidine derivatives as MCH-1R antagonists, a primary screen against this receptor is a logical starting point.[2][3] MCH-1R is a Gαi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Comparison of Primary MCH-1R Antagonist Screening Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| Radioligand Binding Assay | Competitive binding of the test compound against a radiolabeled MCH-1R antagonist. | Direct measure of binding affinity. High sensitivity. | Requires handling of radioactive materials. May not distinguish between agonists and antagonists. |
| cAMP Assay | Measures the ability of a compound to inhibit the MCH-induced decrease in cAMP levels. | Functional assay that identifies antagonists. Amenable to HTS. | Indirect measure of receptor interaction. Can be affected by off-target effects on the cAMP pathway.[4][5] |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated MCH-1R. | G-protein independent functional assay. Can identify biased ligands.[6][7] | May not capture all aspects of receptor signaling. |
Recommended Primary Assay: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
For a primary HTS campaign, a functional assay that can be readily automated is ideal. The HTRF cAMP assay offers a good balance of throughput, sensitivity, and functional relevance.
Experimental Protocol: HTRF cAMP Assay for MCH-1R Antagonists
-
Cell Culture: Culture HEK293 cells stably expressing human MCH-1R in appropriate media.
-
Cell Plating: Seed cells into 384-well plates at a density optimized for the assay and incubate overnight.
-
Compound Addition: Add test compounds at a single high concentration (e.g., 10 µM) to the assay plates.
-
Agonist Stimulation: Add a concentration of melanin-concentrating hormone (MCH) that elicits a sub-maximal response (EC80) to all wells, except for the negative control.
-
Lysis and Detection: After incubation, lyse the cells and add the HTRF cAMP detection reagents according to the manufacturer's protocol (e.g., Cisbio).
-
Data Acquisition: Read the plates on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the MCH-induced signal for each test compound.
Antileishmanial Screening
The reported antileishmanial activity of spiro-piperidines warrants a parallel primary screen against Leishmania species.[3] A phenotypic screen using the promastigote stage of the parasite is a common starting point.
Experimental Protocol: Leishmania Promastigote Viability Assay
-
Parasite Culture: Culture Leishmania donovani promastigotes in appropriate liquid medium.
-
Assay Plating: Dispense promastigotes into 384-well plates.
-
Compound Addition: Add test compounds at a single concentration (e.g., 10 µM).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add a viability reagent such as resazurin and incubate until a color change is observed.
-
Data Acquisition: Measure fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound relative to controls.
Part 2: Secondary Screening and Hit Characterization
Compounds that demonstrate significant activity in the primary screens ("hits") are advanced to secondary screening for confirmation, potency determination, and initial mechanism of action studies.
Hit Confirmation and Potency Determination
Hits from the primary screens should be re-tested using the same assay to confirm their activity. Confirmed hits are then tested in a dose-response format to determine their potency (IC50 or EC50).
Mechanism of Action Studies for MCH-1R Antagonists
For compounds active against MCH-1R, it is crucial to understand their mechanism of action.
Comparison of Secondary Assays for MCH-1R Antagonists:
| Assay Type | Information Gained |
| Radioligand Binding Assay | Confirms direct binding to the receptor and determines the binding affinity (Ki). |
| GTPγS Binding Assay | Measures the inhibition of G-protein activation, confirming a functional consequence of receptor binding. |
| β-Arrestin Recruitment Assay | Determines if the compound's antagonism is biased towards the G-protein pathway or if it also affects β-arrestin signaling.[6][7] |
Experimental Workflow for MCH-1R Antagonist Characterization:
Figure 2: Workflow for characterizing MCH-1R antagonists.
Mechanism of Action Studies for Antileishmanial Hits
For compounds showing antileishmanial activity, a key parasitic enzyme to investigate is trypanothione reductase (TryR), which is essential for the parasite's defense against oxidative stress.
Experimental Protocol: Trypanothione Reductase (TryR) Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution containing purified recombinant TryR, its substrate trypanothione disulfide, and NADPH.
-
Compound Incubation: Add test compounds to the enzyme solution and incubate.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.[8][9][10]
-
Data Analysis: Calculate the percentage of inhibition of TryR activity for each compound.
Part 3: Safety and Selectivity Profiling
Early assessment of a compound's safety and selectivity is crucial to de-risk its progression in the drug discovery pipeline.
In Vitro Safety Pharmacology
A standard in vitro safety pharmacology panel should be run to identify potential off-target activities that could lead to adverse effects.
Key Targets for In Vitro Safety Pharmacology Profiling:
| Target Class | Representative Target | Potential Adverse Effect |
| Ion Channels | hERG (Kv11.1) | Cardiac arrhythmia (QT prolongation)[11][12] |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic Receptors | Cardiovascular, CNS, and gastrointestinal side effects |
| Enzymes | Cytochrome P450s (e.g., CYP3A4) | Drug-drug interactions |
Recommended Assay: hERG Patch Clamp Assay
Due to the potential for cardiotoxicity with MCH-1R antagonists, assessing a compound's activity at the hERG channel is of paramount importance.[11] The manual patch clamp assay is the gold standard for this assessment.[13]
Experimental Protocol: Manual Whole-Cell Patch Clamp Assay for hERG
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293).
-
Electrophysiology: Perform whole-cell voltage-clamp recordings at physiological temperature.
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Data Acquisition: Record the hERG current in response to a specific voltage protocol.[14]
-
Data Analysis: Determine the IC50 of the compound for hERG channel inhibition.
Cytotoxicity Assessment
A general assessment of cytotoxicity is necessary to ensure that the observed biological activity is not due to non-specific cell death.
Recommended Assay: MTT Assay
The MTT assay is a widely used, reliable, and straightforward colorimetric assay for assessing cell viability.[15][16][17][18]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a defined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (CC50).
Data Summary and Comparison
The following table provides a template for summarizing the data generated from the proposed screening cascade, allowing for a direct comparison of the biological profiles of different derivatives.
Table 1: Biological Screening Data for this compound Derivatives
| Compound ID | MCH-1R cAMP IC50 (µM) | L. donovani Promastigote IC50 (µM) | TryR IC50 (µM) | hERG IC50 (µM) | HepG2 CC50 (µM) |
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... | |||||
| Reference Compound |
Conclusion
The unique structural features of compounds derived from this compound present a compelling opportunity for the discovery of novel therapeutics. The screening cascade outlined in this guide, which is informed by the biological activities of structurally related molecules, provides a rational and efficient pathway for elucidating the biological potential of this compound class. By systematically evaluating their activity against prioritized targets like MCH-1R and Leishmania, and by concurrently assessing their safety and selectivity profiles, researchers can effectively identify promising lead candidates for further development. This structured approach, grounded in established experimental methodologies, will be instrumental in unlocking the therapeutic promise of these novel chemical entities.
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A Strategic Guide to the In Vitro and In Vivo Evaluation of Novel Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate Derivatives
Introduction: Unveiling a Promising Scaffold in Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals targeting a wide range of diseases, including those affecting the central nervous system (CNS), cancer, and infectious agents.[1][2][3][4] Its prevalence in clinically approved drugs underscores its favorable physicochemical and pharmacokinetic properties, often enhancing a molecule's druggability.[2] The introduction of a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen provides a versatile handle for synthetic elaboration, while substitutions at the 4-position allow for the exploration of diverse biological targets.
This guide focuses on a novel and intriguing class of compounds: Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate derivatives . The incorporation of a constrained aminocyclopropyl group at the 4-position is a strategic design element. This rigid moiety can serve as a key pharmacophore, potentially offering enhanced selectivity and potency by locking the amino group in a specific orientation for optimal target engagement. This guide provides a comprehensive framework for the systematic in vitro and in vivo evaluation of these derivatives, offering a comparative perspective against established piperidine-based therapeutic agents. Our objective is to equip researchers and drug development professionals with the strategic insights necessary to unlock the therapeutic potential of this promising chemical scaffold.
Part 1: Comprehensive In Vitro Evaluation Strategy
The initial phase of characterizing a novel compound series involves a tiered in vitro screening cascade designed to elucidate its biological activity, mechanism of action, and preliminary safety profile. The choice of assays should be guided by the hypothesized therapeutic area, which for novel piperidine derivatives, often includes CNS disorders, oncology, and pain management.
Rationale for Experimental Choices
Given the structural alerts within the aminocyclopropyl-piperidine scaffold, initial screening should encompass targets where piperidine-containing molecules have historically shown significant activity. These include G-protein coupled receptors (GPCRs), ion channels, and enzymes such as kinases and proteases. The aminocyclopropyl group, as a bioisostere of larger, more flexible amines, may confer unique selectivity profiles.
Experimental Workflow: In Vitro Screening Cascade
Caption: Tiered in vitro screening workflow.
Detailed Experimental Protocols
1. Primary Target-Based Screening (Example: Kinase Inhibition Assay)
-
Objective: To identify derivatives that inhibit the activity of a specific kinase implicated in a disease of interest (e.g., Protein Kinase B (PKB/Akt) in cancer).[5]
-
Methodology:
-
Utilize a commercially available biochemical assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a dilution series of the test compounds (typically from 10 µM to 0.1 nM).
-
In a 384-well plate, combine the kinase, its specific substrate, and ATP with the test compounds.
-
Incubate at room temperature for the recommended time to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to a positive control (known inhibitor) and a negative control (vehicle).
-
2. Cell-Based Phenotypic Screening (Example: Cancer Cell Viability Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of the derivatives on relevant cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®). Add the reagent to the wells and incubate for 1-4 hours.
-
Measure fluorescence with a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
-
Data Presentation: Hypothetical In Vitro Data Summary
| Derivative | Target (Kinase) IC50 (nM) | Cancer Cell Line A IC50 (µM) | Cancer Cell Line B IC50 (µM) | hERG Inhibition IC50 (µM) | Microsomal Stability (t½, min) |
| Lead Compound 1 | 15 | 0.5 | 1.2 | >30 | 45 |
| Analog 1a | 50 | 2.1 | 3.5 | >30 | 60 |
| Analog 1b | 12 | 0.4 | 0.9 | 15 | 30 |
| Reference Drug | 10 | 0.2 | 0.8 | 10 | 55 |
Part 2: In Vivo Evaluation for Preclinical Development
Following successful in vitro characterization, promising lead candidates are advanced to in vivo studies to assess their pharmacokinetic properties, efficacy, and safety in a living organism. The choice of animal models is critical and should accurately reflect the human disease state being targeted.
Causality Behind Experimental Choices
The primary goal of early in vivo studies is to establish a clear link between the compound's exposure (pharmacokinetics, PK) and its biological effect (pharmacodynamics, PD). This PK/PD relationship is crucial for predicting a therapeutic dose in humans. Efficacy studies are then designed based on the established PK profile to ensure that the compound reaches and engages its target in the disease-relevant tissue at a sufficient concentration and for an adequate duration.
Experimental Workflow: In Vivo Evaluation
Caption: Phased in vivo evaluation workflow.
Detailed Experimental Protocols
1. Pharmacokinetic (PK) Study in Rats
-
Objective: To determine the basic pharmacokinetic profile of a lead compound.
-
Methodology:
-
Administer the compound to a cohort of rats via intravenous (IV) and oral (PO) routes at a single dose.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process the blood to plasma and analyze the compound concentration using LC-MS/MS.
-
Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
-
2. Efficacy Study in a Mouse Xenograft Model of Cancer
-
Objective: To evaluate the anti-tumor efficacy of a lead compound.
-
Methodology:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound at various doses, and a positive control).
-
Administer the treatments daily (or as determined by the PK profile) for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, collect tumors for pharmacodynamic biomarker analysis (e.g., target inhibition via Western blot or immunohistochemistry).
-
Data Presentation: Hypothetical In Vivo Data Summary
| Derivative | Oral Bioavailability (%) | Brain Penetration (Kp,uu) | Efficacy in Xenograft Model (% TGI at 30 mg/kg) | MTD (mg/kg) |
| Lead Compound 1 | 45 | 0.8 | 65 | >100 |
| Analog 1b | 20 | 0.2 | 30 | 50 |
| Reference Drug | 60 | 1.2 | 80 | >100 |
TGI: Tumor Growth Inhibition
Part 3: Comparative Analysis and Future Directions
While direct experimental data for this compound derivatives is not yet widely published, a comparative analysis can be framed by considering the potential advantages this scaffold may offer over existing piperidine-based drugs.
-
Structural Rigidity and Selectivity: The constrained cyclopropyl ring can pre-organize the conformation of the amino substituent, potentially leading to higher binding affinity and selectivity for the intended biological target compared to more flexible analogs. This is a key principle in modern drug design aimed at reducing off-target effects.[6]
-
Metabolic Stability: The piperidine ring itself is generally metabolically stable.[2] The stability of the aminocyclopropyl group to metabolic enzymes would need to be empirically determined, but its compact nature may shield it from certain metabolic transformations.
-
Novelty and Patentability: As a novel chemical scaffold, this class of compounds offers significant opportunities for securing intellectual property, a critical consideration in pharmaceutical development.
Comparison to an Established Alternative: 4-Anilinopiperidine Derivatives
The 4-anilinopiperidine scaffold is a well-known privileged structure found in numerous CNS-active drugs. A key difference lies in the nature of the 4-substituent. The aniline group is aromatic and planar, leading to specific pi-stacking and hydrophobic interactions with target proteins. In contrast, the aminocyclopropyl group is aliphatic and three-dimensional, which would favor different types of binding pockets and interactions. A comparative evaluation would need to assess whether the unique 3D presentation of the amino group in the aminocyclopropyl derivatives translates to improved efficacy or a better side-effect profile in relevant therapeutic areas.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The systematic in vitro and in vivo evaluation strategy outlined in this guide provides a robust framework for elucidating the therapeutic potential of its derivatives. By employing a tiered screening cascade, focusing on PK/PD relationships, and conducting well-designed efficacy studies, researchers can efficiently identify and advance lead candidates. While direct comparative data is currently lacking, the unique structural features of these compounds suggest they may offer advantages in terms of selectivity and novelty over existing piperidine-based drugs. Further exploration of this scaffold is warranted and could lead to the discovery of next-generation therapeutics.
References
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Heffron, T. (2015). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Dawood, R. S., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. ResearchGate. [Link]
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PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. [Link]
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De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Aminocyclopropyl Piperidine Routes
Introduction: The Rising Significance of the Aminocyclopropyl Piperidine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount. The aminocyclopropyl piperidine motif has emerged as a privileged structure, prized for its ability to confer favorable physicochemical properties upon drug candidates. The piperidine ring, one of the most ubiquitous N-heterocycles in approved pharmaceuticals, provides a robust anchor for molecular elaboration and can significantly influence aqueous solubility and metabolic stability[1][2]. When appended with a 1-aminocyclopropyl group, the resulting spirocyclic system introduces a rigid, non-planar exit vector, enabling precise exploration of chemical space and often leading to enhanced target affinity and selectivity.
This guide provides a comparative analysis of the primary synthetic strategies to access this valuable scaffold. We will delve into two distinct and prominent routes, benchmarking their efficiency through an objective lens. By examining key performance indicators such as step count, overall yield, and the accessibility of starting materials, this document aims to equip researchers, chemists, and drug development professionals with the critical insights needed to select the most appropriate synthetic pathway for their specific research and development goals.
Strategic Overview of Synthetic Pathways
The construction of the aminocyclopropyl piperidine core can be approached from two fundamentally different perspectives:
-
Route A: Late-Stage Cyclopropanation: This strategy involves the initial construction of a functionalized piperidine ring, followed by the formation of the cyclopropane ring at a later stage. The most powerful tool in this category is the Kulinkovich-de Meijere reaction.
-
Route B: Building Block Assembly: This approach utilizes a pre-formed piperidin-4-one as a key building block. The cyclopropyl group is introduced via nucleophilic addition, and the amine functionality is installed subsequently.
The logical flow and key transformations of these two divergent strategies are outlined below.
Caption: High-level overview of the two primary synthetic strategies.
Route A: Kulinkovich-de Meijere Reaction from a Piperidine Carboxamide
This approach is arguably one of the most direct and elegant methods for constructing the 1-aminocyclopropyl moiety onto a pre-existing piperidine core. The key transformation is the Kulinkovich-de Meijere reaction, a titanium-mediated process that converts amides into cyclopropylamines[3][4][5].
Causality and Mechanistic Insight
The reaction proceeds through the formation of a highly reactive titanacyclopropane intermediate from the interaction of a titanium(IV) alkoxide (e.g., Ti(OiPr)₄) and at least two equivalents of a Grignard reagent that possesses β-hydrogens (e.g., EtMgBr or c-C₆H₁₁MgCl)[6][7]. This titanacyclopropane then reacts with the carbonyl group of the amide. Unlike the analogous reaction with esters (the standard Kulinkovich reaction), the intermediate oxatitanacyclopentane does not collapse to a ketone due to the poor leaving group ability of the dialkylamino group. Instead, it undergoes a ring-opening and subsequent cyclization to furnish the desired primary cyclopropylamine after workup[7]. The use of a Boc-protected piperidine-4-carboxamide is advantageous as the Boc group is generally stable under the reaction conditions and facilitates handling and purification.
Caption: Step-wise workflow for the Kulinkovich-de Meijere route.
Detailed Experimental Protocol: Synthesis of tert-Butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
This protocol is adapted from general procedures for the Kulinkovich-de Meijere reaction[7][8].
Step A-1: Synthesis of tert-Butyl 4-carbamoylpiperidine-1-carboxylate
-
To a solution of N-Boc-isonipecotic acid (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).
-
Slowly add oxalyl chloride (1.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting crude acid chloride in tetrahydrofuran (THF, ~0.5 M) and cool to 0 °C.
-
Add aqueous ammonium hydroxide (28-30%, ~5.0 eq) dropwise.
-
Stir the mixture vigorously for 2 hours while allowing it to warm to room temperature.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amide, which is often used without further purification. (Typical Yield: >95%).
Step A-2: Kulinkovich-de Meijere Cyclopropanation
-
To a solution of tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 eq) and titanium(IV) isopropoxide (1.5 eq) in THF (~0.05 M) under an inert atmosphere (Argon or Nitrogen), cool the mixture to 0 °C.
-
Add a solution of ethylmagnesium bromide (4.0 eq, e.g., 3.0 M in diethyl ether) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. The solution will typically change color to yellow, then brown, and finally black.
-
After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of water (~0.9 mL per mmol of amide).
-
Allow the mixture to stir vigorously for 1 hour at room temperature. The formation of a filterable solid (titanium oxides) should be observed.
-
Filter the suspension through a pad of Celite®, washing the pad thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, gradient elution with DCM/MeOH containing 1% NH₄OH) to afford this compound. (Typical Yield: 65-75%).
Route B: Synthesis from Piperidin-4-one
This strategy employs a convergent approach, building the target molecule from the commercially available and versatile N-Boc-piperidin-4-one. The synthesis involves two key transformations: the introduction of a one-carbon unit that is then converted to the cyclopropane, followed by the installation of the amine functionality. A common variant involves the addition of a cyclopropyl organometallic reagent, followed by conversion of the resultant tertiary alcohol to the amine.
Causality and Mechanistic Insight
The first key step is a nucleophilic addition to the ketone. The use of a cyclopropyl Grignard or organolithium reagent directly installs the cyclopropyl ring, forming a tertiary alcohol. The subsequent conversion of this sterically hindered tertiary alcohol to an amine is non-trivial. A Ritter reaction provides a direct and efficient pathway. In the presence of a strong acid and a nitrile (e.g., acetonitrile), the alcohol is protonated and eliminated to form a stable tertiary carbocation. This carbocation is then trapped by the nitrile to form a nitrilium ion, which is subsequently hydrolyzed upon aqueous workup to yield the N-acetylated amine. The acetyl group can then be removed under standard hydrolysis conditions. This sequence avoids harsh reagents and often proceeds in good yield.
Caption: Step-wise workflow for the Piperidin-4-one route.
Detailed Experimental Protocol: Synthesis via Ritter Reaction
This protocol is constructed based on established procedures for Grignard additions to ketones and subsequent Ritter reactions.
Step B-1: Synthesis of tert-Butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate
-
To a solution of N-Boc-piperidin-4-one (1.0 eq) in anhydrous THF (~0.4 M) under an inert atmosphere, cool the mixture to 0 °C.
-
Add a solution of cyclopropylmagnesium bromide (1.5 eq, e.g., 0.5 M in THF) dropwise, keeping the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the tertiary alcohol. (Typical Yield: 80-90%).
Step B-2: Ritter Reaction and Hydrolysis
-
To a solution of tert-butyl 4-cyclopropyl-4-hydroxypiperidine-1-carboxylate (1.0 eq) in acetonitrile (~0.5 M), cool the mixture to 0 °C.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify to pH > 10 with aqueous sodium hydroxide (e.g., 6 M).
-
Extract the N-acetylated product with DCM. Dry the organic layer over sodium sulfate and concentrate to yield the crude intermediate amide.
-
To the crude amide, add aqueous hydrochloric acid (e.g., 6 M) and heat the mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature, basify with solid NaOH or concentrated aqueous solution, and extract with DCM or a DCM/isopropanol mixture.
-
Dry the organic extracts, concentrate under reduced pressure, and purify by chromatography or crystallization to afford the final product. (Typical two-step yield: 50-65%).
Comparative Benchmarking
To provide an objective comparison, the key performance metrics for each route are summarized below. The data assumes the use of commercially available, protected starting materials.
| Metric | Route A: Kulinkovich-de Meijere | Route B: Piperidin-4-one / Ritter | Justification & Field Insights |
| Starting Material | N-Boc-isonipecotic acid | N-Boc-piperidin-4-one | Both starting materials are readily available from major chemical suppliers, with comparable costs at lab scale. |
| Overall Step Count | 2 steps (Amidation, Cyclopropanation) | 3 steps (Grignard, Ritter, Hydrolysis) | Route A is more convergent, offering a shorter sequence from the key piperidine precursor. |
| Typical Overall Yield | ~60-70% | ~40-60% | The Kulinkovich-de Meijere reaction is generally high-yielding. The multi-step nature and potentially challenging Ritter reaction/hydrolysis sequence in Route B can lead to lower overall throughput. |
| Key Reagents | Ti(OiPr)₄, EtMgBr | Cyclopropyl-MgBr, H₂SO₄, MeCN | Route A requires stoichiometric titanium reagents, which can complicate workup and waste disposal. Route B uses more classical, but potentially hazardous (conc. H₂SO₄), reagents. |
| Scalability | Moderate. Handling large quantities of Grignard reagents and titanium alkoxides requires specialized equipment. Workup can be challenging on a large scale. | Good. Grignard additions and Ritter reactions are well-established, scalable industrial processes. The workup is generally more straightforward. | |
| Versatility | High. The reaction is tolerant of various functional groups on the piperidine ring. | Moderate. The strongly acidic conditions of the Ritter reaction may not be compatible with acid-labile functional groups. | |
| Safety Considerations | Pyrophoric Grignard reagents. Quenching of titanium reagents can be exothermic. | Pyrophoric Grignard reagents. Use of concentrated sulfuric acid requires careful handling. | Both routes involve hazardous materials, but the risks are well-understood and manageable with standard laboratory precautions. |
Conclusion and Recommendations
Both Route A (Kulinkovich-de Meijere) and Route B (Piperidin-4-one/Ritter) represent viable and effective strategies for the synthesis of the valuable aminocyclopropyl piperidine scaffold. The optimal choice is highly dependent on the specific context of the synthesis.
Route A is highly recommended for discovery chemistry and analog synthesis. Its key advantages are the shorter sequence and generally higher overall yields, which are ideal for rapidly accessing the target scaffold and its derivatives on a small to medium scale. The functional group tolerance of the Kulinkovich-de Meijere reaction allows for greater flexibility in synthesizing decorated analogs.
Route B is often the preferred choice for process development and large-scale synthesis. Despite having an additional step, the individual reactions (Grignard addition, Ritter reaction) are robust, well-understood, and generally easier to scale up. The avoidance of stoichiometric titanium reagents simplifies the process and reduces metal waste streams, which is a significant consideration in manufacturing.
Ultimately, this guide provides the foundational data and procedural insights to empower chemists to make an informed decision. By understanding the causality behind each transformation and the practical trade-offs in efficiency and scalability, research and development teams can confidently select and execute the synthetic route that best aligns with their project's objectives.
References
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Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2351. [Link][1][2]
- de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033–2055.
-
Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. [Link]
-
Organic Syntheses. (2019). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 95, 289-311. [Link][4]
-
Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. [Link][3]
-
Royal Society of Chemistry. (2012). Kulinkovich-type reactions of thioamides: similar to those of carboxylic amides? Chemical Communications. [Link][8]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-191. [Link][9]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link][6]
-
Request PDF. (2009). Intramolecular Kulinkovich–de Meijere reactions of various disubstituted alkenes bearing amide groups. [Link][7]
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A Senior Application Scientist's Guide to the Purity Assessment of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
Introduction
In the landscape of modern drug discovery, the structural integrity and purity of chemical building blocks are paramount. Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate, a molecule incorporating a piperidine core, a Boc-protected amine, and a unique spirocyclic aminocyclopropyl moiety, represents a valuable scaffold for constructing complex pharmaceutical candidates. The presence of multiple reactive sites and the stereochemical complexity of the cyclopropyl ring demand a rigorous and multi-faceted approach to purity assessment. The quality of this starting material directly impacts the downstream synthetic success, the impurity profile of the final active pharmaceutical ingredient (API), and, ultimately, the reproducibility and safety of preclinical studies.
This guide provides an in-depth, comparative framework for the comprehensive purity analysis of commercially available this compound. We will move beyond simple percentage values, delving into the causality behind methodological choices and the importance of orthogonal techniques. The protocols and data presented herein are designed to be self-validating, providing researchers, process chemists, and quality control analysts with the tools to make informed decisions about material sourcing and application. As specific analytical monographs for this exact compound are not broadly published, this guide synthesizes best practices and validated methods for structurally analogous piperidine derivatives.[1][2]
Chapter 1: The Analyte Profile and Anticipated Impurities
A robust analytical strategy begins with understanding the target molecule and its potential synthetic liabilities. The structure of this compound contains a thermally sensitive tert-butyloxycarbonyl (Boc) group and a basic aminocyclopropyl function, which dictate the choice of analytical conditions.
Potential Process-Related Impurities: The synthesis of this molecule likely involves multi-step sequences where incomplete reactions or side reactions can introduce impurities. Key potential impurities include:
-
Starting Materials: Residual precursors from the piperidine core synthesis or the introduction of the aminocyclopropyl group.
-
Boc-Related Impurities: Incomplete protection can leave residual piperidine starting material. Conversely, harsh reaction or workup conditions can lead to premature deprotection. The Boc group is notoriously labile to strong acids.[3][4]
-
Reagent Carryover: Catalysts, bases (e.g., triethylamine), or coupling agents used during synthesis.
-
Isomeric Impurities: Diastereomers or regioisomers formed during the synthesis, which may be difficult to separate from the desired product.
Potential Degradation Products:
-
Acid-Catalyzed Deprotection: The most common degradation pathway is the loss of the Boc group to yield 4-(1-aminocyclopropyl)piperidine. This can occur during storage if exposed to acidic environments or during analysis if improper mobile phases are used.[5]
-
Oxidative Degradation: The free primary amine is susceptible to oxidation over time, especially with exposure to air and light.
Below is a conceptual diagram illustrating potential points of impurity introduction during a hypothetical synthesis.
Caption: Hypothetical synthetic pathway and potential impurity entry points.
Chapter 2: A Framework for Orthogonal Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, utilizing methods with different separation and detection principles, is essential for a comprehensive and trustworthy assessment. For this compound, a robust workflow should incorporate chromatographic, spectroscopic, and other specific tests.
The following workflow diagram illustrates an ideal process for comprehensive purity validation.
Caption: Comprehensive workflow for orthogonal purity assessment.
Chapter 3: In-Depth Experimental Methodologies
The trustworthiness of a purity claim rests on the quality of the experimental protocols. Here, we detail validated methods for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV/MS)
Causality: HPLC is the primary technique for assessing the purity of non-volatile organic molecules.[2][6] Coupling a UV detector (for robust quantification) with a mass spectrometer (MS) (for definitive identification of impurities) provides a powerful combination. A reverse-phase C18 column is chosen for its versatility in retaining and separating moderately polar compounds. The use of a mild acid like formic acid in the mobile phase is critical to ensure good peak shape for the basic amine analyte by suppressing silanol interactions on the column stationary phase.
Experimental Protocol:
-
System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) and a Single Quadrupole or TOF Mass Spectrometer.
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
UV Detection: Monitor at 210 nm.
-
MS Detection (ESI+): Scan range m/z 100-800.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, primarily residual solvents from the synthesis and purification stages.[1][7] While the target molecule itself has low volatility, this method is not intended for its analysis but for the lighter impurities that cannot be effectively resolved or detected by HPLC. A headspace sampling approach is often preferred for residual solvent analysis as it cleanly introduces only the volatile components into the system, preserving the analytical column.
Experimental Protocol:
-
System: Agilent 7890B GC with 5977A MSD or equivalent, equipped with a headspace sampler.
-
Column: DB-624 or equivalent polar capillary column, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp securely.
-
Headspace Conditions: Incubate at 80 °C for 15 minutes.
Quantitative Nuclear Magnetic Resonance (qNMR)
Causality: ¹H NMR provides an unambiguous confirmation of the compound's identity by mapping its unique proton environment. Furthermore, qNMR serves as a primary analytical method to determine absolute purity (or potency) without needing a certified reference standard of the analyte itself. By integrating the signal of a known proton on the analyte against the signal of a certified, stable internal standard (e.g., maleic acid), a direct mass/mass purity can be calculated.
Experimental Protocol:
-
System: Bruker 400 MHz spectrometer or equivalent.
-
Internal Standard (IS): Maleic Acid (certified reference material).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte into a vial.
-
Accurately weigh ~5 mg of maleic acid into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative zg30.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate a well-resolved analyte signal (e.g., the tert-butyl protons) and the vinyl proton signal of maleic acid.
-
Calculation: Purity is calculated using the standard qNMR equation, accounting for the molar masses, number of protons for each integrated signal, and the weights of the analyte and internal standard.
Chapter 4: Comparative Data Analysis from Commercial Suppliers
The true value of a multi-faceted analytical approach is realized when comparing products from different suppliers. A low price may be attractive, but a comprehensive purity assessment can reveal hidden costs associated with problematic impurities. The table below presents hypothetical data for this compound sourced from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Rationale & Impact |
| Stated Purity | >98% (HPLC) | >98% (HPLC) | >99% (GC) | Stated method is important. GC is inappropriate for the main component's purity. |
| Purity by HPLC-UV (Area %) | 98.9% | 98.5% | 99.1% | Provides a good measure of relative purity but can be misleading if impurities have poor chromophores. |
| Purity by qNMR (%) | 98.7% | 95.2% | 91.5% | The most accurate measure of absolute purity. Reveals Supplier B and C have significant non-UV active impurities. |
| Largest Single Impurity (by HPLC-MS) | 0.4% (Deprotected analog) | 0.8% (Unknown, MW=312) | 0.3% (Starting Material) | The identity of impurities is critical. Unknowns (Supplier B) pose a significant risk. |
| Water Content (Karl Fischer) | 0.15% | 1.8% | 0.9% | High water content (Supplier B) affects accurate weighing and can promote degradation. |
| Residual Solvents (GC-MS) | <50 ppm (Ethyl Acetate) | 2500 ppm (DCM) | <50 ppm (Heptane) | High levels of dichloromethane (Supplier B), a regulated solvent, can be problematic. |
| Overall Assessment | Excellent. High purity by orthogonal methods, low impurities and residuals. | Poor. Discrepancy between HPLC and qNMR, high water, and high residual solvents. | Poor. Misleading purity claim by GC. Low qNMR purity suggests significant impurities. |
Analysis:
-
Supplier A demonstrates excellent quality control. The HPLC and qNMR results are congruent, indicating the absence of significant non-UV active impurities. The impurity profile is well-defined, and residual solvent and water levels are minimal. This material is suitable for demanding applications in late-stage discovery and early process development.
-
Supplier B presents a significant risk. The discrepancy between the HPLC and qNMR purity values points to the presence of impurities that are not detected by UV at 210 nm. The high water and residual solvent content further compromise the material's quality.
-
Supplier C is misleading in its purity claim by using an inappropriate technique (GC). The low qNMR value confirms the material is substantially less pure than advertised, making it unsuitable for any reliable research.
Conclusion
The purity assessment of a critical building block like this compound is a rigorous, scientific endeavor that extends far beyond a single percentage on a supplier's label. As demonstrated, a reliance on a single technique, such as HPLC-UV, can be deceptive. By implementing an orthogonal analytical strategy—combining chromatography (HPLC, GC), spectroscopy (qNMR), and specific assays (Karl Fischer)—researchers can build a comprehensive and trustworthy profile of their material. This diligence is not an academic exercise; it is a fundamental prerequisite for ensuring the reproducibility, safety, and ultimate success of a drug development program. Always demand orthogonal data and question any purity claims that are not substantiated by multiple, appropriate analytical techniques.
References
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
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PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]
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The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link]
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Pure Synth. (n.d.). Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). Available at: [Link]
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ResearchGate. (2019). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]
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Pipzine Chemicals. (n.d.). Tert-Butyl 4-Aminopiperidine-1-Carboxylate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
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Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]
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ACS Publications. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Available at: [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]
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Navigating the Patent Landscape of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate Derivatives: A Guide for Researchers
Introduction: The Enduring Appeal of the Piperidine Scaffold in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both natural products and synthetic drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. This has led to the development of a vast number of piperidine-containing drugs with diverse therapeutic applications, including treatments for central nervous system (CNS) disorders, cancer, and infectious diseases.[2][3][4] The versatility of the piperidine core is further enhanced by the ability to readily introduce various substituents at different positions, enabling fine-tuning of a compound's pharmacological profile.
This guide focuses on a specific, yet increasingly important, class of piperidine derivatives: those bearing a 1-aminocyclopropyl group at the 4-position, with the piperidine nitrogen protected by a tert-butyloxycarbonyl (Boc) group. We will delve into the patent literature to assess the novelty of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate and its derivatives, providing a comparative analysis of their disclosed applications and, where available, supporting experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the intellectual property landscape and identify potential opportunities within this chemical space.
The Core Scaffold: this compound
The parent compound, this compound, is a known chemical entity, as evidenced by its commercial availability and assigned CAS number (1374654-74-6).[5] This indicates that the molecule itself is not novel. The novelty in the patent literature, therefore, lies in the discovery of new therapeutic uses for this scaffold and its derivatives, as well as novel derivatives with improved properties.
The key structural features of this scaffold are:
-
The Piperidine Ring: A saturated six-membered heterocycle that provides a robust and versatile framework.
-
The 1-Aminocyclopropyl Group at the 4-Position: This spirocyclic moiety introduces a three-dimensional element that can be crucial for target engagement. The cyclopropyl ring constrains the conformation of the substituent, potentially leading to higher binding affinity and selectivity. The primary amine offers a key point for further functionalization.
-
The Tert-butyloxycarbonyl (Boc) Protecting Group: This common protecting group on the piperidine nitrogen allows for selective reactions at the primary amine of the cyclopropyl group.
The combination of these features creates a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Patent Landscape Analysis: Where is the Novelty?
A comprehensive analysis of the patent literature reveals that while the core scaffold of this compound is not explicitly claimed as a novel entity in many recent patents, its derivatives are frequently the subject of new intellectual property. The novelty can be broadly categorized into two main areas:
-
Novel Derivatives with Substitutions on the Aminocyclopropyl Moiety: A significant number of patents focus on derivatives where the primary amine of the 1-aminocyclopropyl group is acylated, alkylated, or incorporated into a larger heterocyclic system. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Novel Therapeutic Applications: Patents are also granted for the use of this compound and its derivatives in the treatment of specific diseases. This often involves the identification of a new biological target for this class of compounds.
The following sections will explore these areas in more detail, providing examples from the patent literature.
Comparative Analysis of Patented Derivatives and Their Applications
While specific biological data for a wide range of derivatives is often limited within the public domain of patent applications, we can still draw valuable comparisons based on the claimed therapeutic areas and the nature of the chemical modifications.
| Derivative Class | General Structure | Claimed Therapeutic Area(s) | Potential Advantages of the Scaffold | Representative Patent (if available) |
| Acylated Aminocyclopropyl Derivatives | Acyl group attached to the cyclopropylamine | Kinase inhibition (e.g., for oncology) | The piperidine and cyclopropyl groups can occupy specific pockets in the kinase active site, while the acyl group can be tailored for additional interactions. | Specific patents in this area are numerous and often target a particular kinase family. |
| Urea and Thiourea Derivatives | Urea or thiourea linkage from the cyclopropylamine | Enzyme inhibition, receptor modulation | The urea/thiourea moiety can act as a hydrogen bond donor and acceptor, facilitating strong binding to the target protein. | Generic claims for urea derivatives of 4-aminopiperidines are common. |
| Incorporation into Heterocyclic Systems | The cyclopropylamine is part of a larger heterocycle | Varied, including CNS disorders and anti-infectives | Creates a more rigid and complex scaffold that can lead to enhanced selectivity and potency. | Often found in patents claiming broad Markush structures. |
Key Observations from the Patent Landscape:
-
Kinase Inhibitors: A recurring theme in the patent literature is the use of the 4-(1-aminocyclopropyl)piperidine scaffold in the design of kinase inhibitors. The rigid cyclopropyl group can effectively position a key pharmacophore, while the piperidine ring can interact with other regions of the kinase domain.
-
CNS-Active Agents: The physicochemical properties of piperidine derivatives make them well-suited for targeting the central nervous system. The ability to modulate lipophilicity and introduce polar groups through derivatization of the aminocyclopropyl moiety is a key advantage in this area.[2]
-
Focus on Specific Isomers: For derivatives with stereocenters, patents often claim specific enantiomers or diastereomers, highlighting the importance of stereochemistry for biological activity.
Experimental Protocols: A Representative Synthetic Approach
The synthesis of this compound derivatives typically involves the initial preparation of the core scaffold, followed by derivatization of the primary amine. Below is a representative, generalized protocol for the synthesis of an acylated derivative.
Step 1: Synthesis of this compound (the core scaffold)
A common route to this intermediate involves a multi-step synthesis, often starting from a commercially available piperidone derivative. The key step is the formation of the aminocyclopropyl group, which can be achieved through various methods, including the Kulinkovich reaction or variations thereof.
Step 2: Acylation of the Primary Amine
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution.
-
Acylating Agent Addition: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) (1.0-1.2 equivalents) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Self-Validating System: The success of each step can be validated by standard analytical techniques. The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizing the Chemical Space and Workflow
Diagram 1: General Structure of Patented Derivatives
Caption: Derivatization strategies for the core scaffold.
Diagram 2: Representative Synthetic Workflow
Caption: A generalized synthetic workflow for derivatives.
Conclusion and Future Outlook
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While the core structure itself is part of the existing chemical landscape, the true novelty and patentable opportunities lie in the exploration of its derivatives and their specific biological applications. The rigid and three-dimensional nature of the 1-aminocyclopropyl substituent offers distinct advantages in drug design, allowing for the development of highly potent and selective modulators of various biological targets.
For researchers and drug development professionals, a thorough understanding of the existing patent landscape is crucial for identifying white space and directing synthetic efforts towards truly innovative chemical matter. The continued exploration of derivatives of this versatile scaffold is likely to yield a new generation of drugs with improved efficacy and safety profiles for a wide range of diseases. As with any competitive area of research, a robust intellectual property strategy will be paramount for translating these scientific discoveries into valuable therapeutic products.
References
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Yu, Q., & Tan, D. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]
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Samanta, B., Panda, B. S., Mohapatra, S., & Nayak, S. (2021). Examples of natural products and pharmaceutical drugs containing a piperidine ring. ResearchGate. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
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Various Authors. (2018-2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]
-
Ishida, T., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 38(22), 4448–4456. [Link]
-
Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules (Basel, Switzerland), 28(6), 2774. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Various Authors. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 297, 117709. [Link]
-
Various Authors. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
Introduction: Beyond Synthesis, Ensuring a Safe Conclusion
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate. However, the life cycle of a chemical does not end with its use in an experiment. Responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding every recommendation in established safety principles and regulatory standards. The causality behind each step is explained to empower you not just to follow a procedure, but to understand the principles of safe chemical handling.
Section 1: Hazard Identification and Risk Assessment
The primary hazards associated with this class of chemicals consistently include irritation to the skin, eyes, and respiratory system.[1][2][3] Some related amine compounds are also classified as corrosive, capable of causing severe burns.[4] Therefore, it is imperative to handle this compound with the assumption that it possesses these characteristics.
Table 1: Anticipated Hazard Profile
| Hazard Classification | GHS Hazard Statement | Rationale & Implication for Disposal |
|---|---|---|
| Skin Irritation/Corrosion | H315: Causes skin irritation / H314: Causes severe skin burns | Direct contact with the skin must be avoided. Contaminated gloves and clothing require immediate and proper disposal to prevent secondary exposure. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation / H318: Causes serious eye damage | The risk of severe, irreversible eye damage necessitates stringent eye protection. Any material that could become airborne must be managed carefully. |
| Respiratory Irritation | H335: May cause respiratory irritation | Handling should occur in well-ventilated areas or under a chemical fume hood to prevent inhalation of dust or vapors.[1][4] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion is a potential route of exposure that must be mitigated through strict hygiene practices; do not eat, drink, or smoke in the lab.[4] |
| Environmental Hazard | Not fully determined | As a standard precaution, this chemical should not be allowed to enter drains or waterways, as its ecological effects are not well-documented.[4][5][6] |
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Based on the risk assessment, a multi-layered approach involving both engineering controls and PPE is mandatory. This creates a self-validating system where each layer of protection backs up the others.
-
Engineering Controls : Always handle this compound, including its waste, inside a certified chemical fume hood.[4] This is the primary line of defense to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] A face shield should be worn in addition to goggles when there is a splash hazard.
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4][6] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[6] Contaminated gloves must be disposed of as chemical waste.
-
Respiratory Protection : If engineering controls are insufficient or during a large spill cleanup where exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor filter.[4]
-
Section 3: Comprehensive Disposal Protocol
The guiding principle for disposal is that this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the sink or in regular trash .[4][5]
Step 1: Waste Classification and Segregation
The first crucial step is to classify the waste correctly. As the generator of the waste, you are responsible for its accurate classification according to local, regional, and national regulations.[4]
-
Action : Designate waste this compound as "Hazardous Chemical Waste."
-
Causality : This classification ensures the waste enters the correct disposal stream and is handled by personnel with the appropriate training and equipment, preventing environmental release and harm to human health. It must be segregated from non-hazardous waste to avoid costly and improper disposal of the entire waste stream.
Step 2: Containerization and Labeling
Proper containment is essential to prevent leaks and ensure safe transport.
-
Action :
-
Select a waste container made of a chemically compatible material (e.g., high-density polyethylene or glass).
-
Ensure the container is in good condition, with a tightly sealing lid.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly list all contents, including the full chemical name: "this compound" and any solvents or other chemicals mixed with it.
-
Keep the container closed at all times, except when adding waste.
-
-
Causality : Chemical segregation and clear labeling prevent dangerous reactions within the waste container (e.g., mixing with incompatible strong acids or oxidizing agents) and provide critical information for emergency responders and waste disposal technicians.[4]
Step 3: Managing Spills and Contaminated Materials
Accidents happen, and a clear plan for managing spills is non-negotiable.
-
Action :
-
Evacuate non-essential personnel from the area.
-
Wearing the full PPE detailed in Section 2, control the source of the spill if it is safe to do so.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.[1][6][7]
-
Collect the absorbed/swept material and place it in your designated hazardous waste container.[1][4][6]
-
Decontaminate the spill area with an appropriate solvent, and dispose of all cleanup materials (wipes, pads, etc.) as hazardous waste.
-
-
Causality : A systematic spill response minimizes the area of contamination, prevents the substance from becoming airborne or entering drains, and ensures all contaminated materials are captured in the hazardous waste stream.
Step 4: Final Disposal
The final step is the transfer of the waste to a licensed disposal facility.
-
Action :
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Follow your institution's procedures for waste pickup by the Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
The ultimate disposal method will likely be high-temperature incineration at a licensed chemical destruction plant.[5]
-
-
Causality : Transferring waste to a certified professional ensures it is transported, treated, and disposed of in compliance with all relevant regulations, such as those from the Environmental Protection Agency (EPA).[8][9] This final step guarantees that the chemical is destroyed in a manner that is safe for the public and the environment.
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Researcher's Guide to the Safe Handling of Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate
Understanding the Hazard Profile
Tert-butyl 4-(1-aminocyclopropyl)piperidine-1-carboxylate incorporates several functional groups that inform its potential hazards. The piperidine moiety, a common scaffold in pharmaceuticals, can exhibit skin and eye irritancy. The amino group can also contribute to irritation and potential sensitization. Furthermore, compounds with similar structures are known to cause respiratory tract irritation.
Based on data from analogous compounds, the primary hazards associated with this compound are anticipated to be:
-
Skin Corrosion/Irritation: Likely to cause skin irritation, and potentially severe burns with prolonged contact.[1][2]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage upon contact.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[3][4]
-
Harmful if Swallowed: Similar compounds exhibit acute oral toxicity.[1]
This hazard profile necessitates a multi-faceted approach to personal protective equipment (PPE), focusing on preventing contact through all potential routes of exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for working with this compound, with detailed explanations below.
| Protection Type | Specific Recommendation | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against splashes and airborne particles. Contact lenses should be avoided, or worn with extreme caution and always with appropriate eye protection, as they can trap chemicals against the eye.[3][5][6] |
| Skin Protection | Nitrile or butyl rubber gloves. A fully buttoned lab coat. | Choose gloves tested for resistance to similar chemicals.[5][6] Inspect gloves for any signs of degradation or puncture before use. A lab coat protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | Work in a certified chemical fume hood. | A fume hood is the primary means of controlling inhalation exposure.[1] If work outside of a fume hood is unavoidable and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] |
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound within a chemical fume hood to minimize inhalation risk.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6][7]
-
Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[1]
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep or scoop the material to avoid generating dust.[3]
-
Collect: Place the absorbed or collected material into a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional and governmental regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[7]
Logical Framework for Safe Handling
The following diagram illustrates the decision-making process for ensuring safety when working with this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Penta Chemicals. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21940085, tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
